Maytansine derivative M24
Descripción
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Propiedades
Fórmula molecular |
C61H86ClN9O18 |
|---|---|
Peso molecular |
1268.8 g/mol |
Nombre IUPAC |
6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C61H86ClN9O18/c1-34(2)52(67-47(72)19-12-13-20-50(75)76)55(78)66-41(17-15-26-64-57(63)80)54(77)65-40-23-21-38(22-24-40)33-86-59(82)69(7)27-25-48(73)70(8)37(5)56(79)88-46-31-49(74)71(9)42-29-39(30-43(84-10)51(42)62)28-35(3)16-14-18-45(85-11)61(83)32-44(87-58(81)68-61)36(4)53-60(46,6)89-53/h14,16,18,21-24,29-30,34,36-37,41,44-46,52-53,83H,12-13,15,17,19-20,25-28,31-33H2,1-11H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H,75,76)(H3,63,64,80)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1 |
Clave InChI |
GRLCEEKLAJSCQZ-GZOBIGBUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Maytansine Derivative M24
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maytansine (B1676224) derivative M24 is a novel, highly potent cytotoxic agent integral to the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of M24, with a focus on its application in the context of the ADC REGN5093-M114. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, medicinal chemistry, and drug development.
Chemical Structure and Properties of M24
M24 is a derivative of maytansine, a class of ansa macrolides known for their potent antimitotic activity. As a key component of the ADC REGN5093-M114, M24 is conjugated to the monoclonal antibody via a protease-cleavable linker designated as M114. While the precise chemical structure of M24 and the M114 linker are not publicly disclosed, this guide provides the known physicochemical properties and a representative structure based on publicly available information and common maytansinoid conjugation strategies.
Physicochemical Properties of Maytansine Derivative M24 [1]
| Property | Value |
| Molecular Formula | C61H86ClN9O |
| Molecular Weight | 1268.84 g/mol |
| CAS Number | 2226467-81-6 |
| Class | Maytansinoid |
| Function | ADC Payload |
Representative Chemical Structure:
The precise chemical structure of M24, inclusive of the M114 linker, has not been publicly disclosed. However, a representative structure of a maytansinoid (DM1) conjugated to a common protease-cleavable linker (valine-citrulline) is provided below to illustrate the general architecture. This serves as a conceptual model for understanding the likely components of M24.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action of M24, consistent with other maytansinoids, is the potent inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Signaling Pathway and Cellular Events:
The following diagram illustrates the proposed signaling pathway and cellular events following the administration of an M24-containing ADC, such as REGN5093-M114.
Application in REGN5093-M114
M24 serves as the cytotoxic payload in the investigational ADC, REGN5093-M114. This ADC is engineered to target cancer cells that overexpress the MET receptor, a key driver in various malignancies.
Components of REGN5093-M114:
| Component | Description |
| Antibody | REGN5093, a bispecific monoclonal antibody that targets two distinct epitopes of the MET receptor. |
| Payload | M24, a novel maytansine derivative. |
| Linker | M114, a protease-cleavable linker. |
| Drug-to-Antibody Ratio (DAR) | Approximately 3.2 |
The design of REGN5093-M114 leverages the high specificity of the bispecific antibody to deliver the potent M24 payload directly to MET-expressing tumor cells, thereby minimizing systemic toxicity.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of M24 and REGN5093-M114 are proprietary. However, this section provides generalized protocols based on standard methodologies for the synthesis of maytansinoid ADCs and their preclinical evaluation.
General Synthesis of a Maytansinoid-Linker Conjugate
The synthesis of a maytansinoid-linker conjugate for subsequent attachment to an antibody typically involves a multi-step process.
In Vitro Cytotoxicity Assay
The cytotoxic potential of M24-containing ADCs is typically assessed using in vitro cell viability assays.
Protocol Outline:
-
Cell Culture: Culture target cancer cell lines with varying levels of MET expression.
-
Treatment: Treat cells with serial dilutions of the ADC, a non-targeting control ADC, and the free M24 payload.
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Determine cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Xenograft Studies
The anti-tumor efficacy of M24-containing ADCs is evaluated in vivo using xenograft models.
Protocol Outline:
-
Model System: Utilize immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells with known MET expression levels.
-
Treatment: Once tumors reach a specified volume, administer the ADC, control ADC, and vehicle control intravenously.
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between treatment groups.
Conclusion
The this compound represents a significant advancement in the field of antibody-drug conjugates. Its high potency, combined with the targeted delivery enabled by the REGN5093 bispecific antibody, holds considerable promise for the treatment of MET-overexpressing cancers. This technical guide provides a foundational understanding of M24's properties and its role in the ADC REGN5093-M114. Further research and clinical investigations will be crucial in fully elucidating the therapeutic potential of this novel agent.
References
Synthesis and Characterization of Maytansine Derivative M24: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the maytansine (B1676224) derivative M24, a potent microtubule inhibitor utilized as a cytotoxic payload in the antibody-drug conjugate (ADC) REGN5093-M114. While specific, detailed synthesis protocols and characterization data for M24 are not publicly available and are likely proprietary to Regeneron Pharmaceuticals, this document consolidates the known information regarding its physicochemical properties, biological mechanism of action, and its role in the context of the MET-targeting ADC, REGN5093-M114. This guide also outlines general methodologies for the synthesis and characterization of maytansinoid derivatives and their conjugation to monoclonal antibodies, providing a framework for researchers in the field of ADC development.
Introduction to Maytansine and its Derivatives
Maytansine is a natural ansa macrolide that exhibits potent antitumor activity by inhibiting tubulin polymerization, a critical process for cell division.[1] However, its clinical development as a standalone therapeutic was hampered by significant systemic toxicity.[1] This led to the development of maytansinoid derivatives, such as DM1 and DM4, which are designed for targeted delivery to cancer cells as payloads in ADCs.[2] This approach aims to enhance the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.
M24 is a novel maytansine derivative developed as the cytotoxic component of the antibody-drug conjugate REGN5093-M114.[3] This ADC was designed to target the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[4]
Physicochemical Properties of M24
Based on available data, the key physicochemical properties of the maytansine derivative M24 are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C61H86ClN9O18 | [5] |
| Molecular Weight | 1268.84 g/mol | [5] |
| CAS Number | 2226467-81-6 | N/A |
| Description | A maytansine derivative serving as a cytotoxic payload for an ADC. | [3] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for M24 is not publicly available. However, based on the general synthesis of maytansinoid derivatives for ADCs, a hypothetical synthetic workflow can be proposed. This typically involves the modification of a maytansinoid core, such as maytansinol, to introduce a linker moiety.
General Synthetic Workflow for Maytansinoid Drug-Linkers
The synthesis of a maytansinoid drug-linker conjugate like M24 generally follows these key steps:
-
Synthesis or Isolation of the Maytansinoid Core: The process starts with obtaining the maytansinoid scaffold, which can be achieved through fermentation and isolation from microbial sources or through total chemical synthesis.
-
Functionalization of the Maytansinoid: A linker is then attached to the maytansinoid core. For maytansinoids, this is often at the C-3 position. The linker is a critical component that ensures stability in circulation and allows for the release of the cytotoxic payload inside the target cell. M24 is part of the M114 drug-linker, which is described as a protease-cleavable linker.[3] This suggests the linker contains a peptide sequence that can be cleaved by lysosomal proteases.
-
Purification of the Drug-Linker: The synthesized drug-linker conjugate is then purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity before conjugation to the antibody.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized drug-linker. Standard analytical techniques employed for maytansinoid derivatives include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule and confirm the successful attachment of the linker to the maytansinoid core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the drug-linker conjugate. Different HPLC methods, such as reverse-phase HPLC (RP-HPLC), can be employed.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique can be used to determine the concentration of the drug-linker in solution.
While specific spectral and chromatographic data for M24 are not available, the table below summarizes the expected characterization methods.
| Characterization Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of linker conjugation. |
| High-Resolution Mass Spectrometry | Determination of exact molecular weight and confirmation of molecular formula. |
| Reverse-Phase HPLC | Assessment of purity and detection of impurities. |
Mechanism of Action and Biological Activity
M24, as a maytansine derivative, functions as a potent microtubule inhibitor.[4] Upon internalization of the ADC REGN5093-M114 into MET-expressing cancer cells, the M114 linker is cleaved by intracellular proteases, releasing the M24 payload. The released M24 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway and Cellular Fate of REGN5093-M114
The following diagram illustrates the proposed mechanism of action of the REGN5093-M114 ADC, leading to the intracellular release of M24 and subsequent cell death.
Preclinical Activity of REGN5093-M114
Preclinical studies have demonstrated the potent in vitro and in vivo antitumor activity of REGN5093-M114 in MET-overexpressing cancer models.
| Study Type | Model | Key Findings | Source |
| In Vitro | MET-amplified and MET-overexpressing NSCLC cell lines | Significant reduction in cell viability. | [6] |
| In Vivo | Patient-derived xenograft (PDX) models of MET-driven NSCLC | Potent and durable tumor regression. | [7] |
| In Vivo | Cynomolgus monkey toxicology study | Well-tolerated at doses providing therapeutic concentrations. | [8] |
Clinical Development of REGN5093-M114
REGN5093-M114 was evaluated in a Phase 1/2 clinical trial (NCT04982224) for the treatment of patients with MET-overexpressing advanced solid tumors, including NSCLC.[4] However, Regeneron has since discontinued (B1498344) the program.[9]
Conclusion
The this compound is a potent cytotoxic agent designed for targeted delivery as the payload of the ADC REGN5093-M114. While specific details of its synthesis and characterization are proprietary, this guide provides a comprehensive overview of its known properties and biological activity based on publicly available information. The general principles of maytansinoid synthesis and conjugation outlined herein offer a valuable resource for researchers in the field of antibody-drug conjugates. The preclinical data for REGN5093-M114 highlighted the potential of this MET-targeting ADC, although its clinical development has been halted. Future research may build upon the learnings from this program to develop next-generation maytansinoid-based ADCs with improved therapeutic profiles.
References
- 1. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. EP1689846B1 - Conjugates of maytansinoid DM1 with antibody trastuzumab, linked through a non-cleavable linker, and its use in the treatment of tumours - Google Patents [patents.google.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. REGN5093-M114 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Regeneron’s Met bet falls short | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
The Discovery and Development of Maytansinoid M24: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, potent microtubule-targeting agents, have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Their high potency, however, necessitates a targeted delivery approach to minimize systemic toxicity. This technical guide details the discovery and preclinical development of maytansinoid M24, a novel maytansine (B1676224) derivative, as a key component of the MET-targeting ADC, REGN5093-M114. We will explore the synthesis of M24, its conjugation to the biparatopic antibody REGN5093 via the cleavable linker M114, and the preclinical data that underscores its potential in treating MET-overexpressing cancers. This document provides in-depth experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways to serve as a comprehensive resource for researchers in the field of ADC development.
Introduction to Maytansinoids and a Novel Derivative, M24
Maytansine, originally isolated from the plant Maytenus ovatus, is a potent antimitotic agent that inhibits microtubule assembly by binding to tubulin.[1][2] This mechanism leads to cell cycle arrest and apoptosis.[2] While highly cytotoxic to cancer cells, systemic toxicity has limited the clinical use of maytansine as a standalone therapeutic.[1] The development of ADCs has provided a mechanism to deliver maytansinoids directly to tumor cells, thereby increasing the therapeutic window.
Maytansinoid M24 is a novel, synthetically derived maytansine analog designed for enhanced stability and potent cytotoxicity upon release within a target cell. M24 is the cytotoxic payload component of the ADC REGN5093-M114, where it is attached to the REGN5093 antibody via a protease-cleavable linker, designated M114.[3][4][5] The entire ADC, REGN5093-M114, has a drug-to-antibody ratio (DAR) of approximately 3.2.[4][5]
Synthesis and Conjugation
The development of M24 and its corresponding linker, M114, was a key step in the creation of a stable and effective ADC. The following sections detail the synthetic pathways and conjugation methodology.
Synthesis of Maytansinoid M24 and Linker M114
The precise chemical structures and synthesis of maytansinoid derivatives and cleavable linkers for use in ADCs are often detailed in patent literature. The synthesis of M24 and the M114 linker is based on established maytansinoid chemistry, involving the modification of the maytansine core to introduce a linker attachment point while maintaining high cytotoxicity.
Experimental Protocol: Synthesis of a Representative Maytansinoid Payload and Linker
This protocol is a representative synthesis based on publicly available information for similar maytansinoids and linkers.
-
Maytansinoid Core Modification : The synthesis begins with the modification of a maytansine precursor. The C-3 ester side chain is a common site for modification. A protected thiol group is introduced to serve as the eventual point of attachment for the linker.
-
Linker Synthesis : The M114 linker, a protease-cleavable dipeptide linker, is synthesized separately. This typically involves standard peptide coupling reactions to join two amino acids, one of which contains a self-emmolative spacer and a terminal maleimide (B117702) group.
-
Payload-Linker Conjugation : The protected thiol on the maytansinoid is deprotected, and the resulting free thiol is reacted with the maleimide group of the M114 linker via a Michael addition reaction to form a stable thioether bond. This creates the complete M24-M114 drug-linker construct.
-
Purification : The final drug-linker is purified using high-performance liquid chromatography (HPLC) to ensure high purity before conjugation to the antibody.
Conjugation to REGN5093 Antibody
REGN5093 is a biparatopic monoclonal antibody that targets two distinct epitopes on the MET receptor.[3][4] This biparatopic binding enhances internalization and lysosomal trafficking of the receptor-ADC complex.
Experimental Protocol: Antibody-Drug Conjugation
-
Antibody Reduction : The interchain disulfide bonds of the REGN5093 antibody are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to generate free cysteine residues for conjugation. The extent of reduction is carefully controlled to achieve the target DAR of ~3.2.
-
Conjugation Reaction : The M24-M114 drug-linker, with its reactive terminal group, is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature and pH to facilitate the covalent attachment of the drug-linker to the antibody's cysteine residues.
-
Purification of the ADC : The resulting ADC, REGN5093-M114, is purified using techniques such as size-exclusion chromatography to remove unconjugated drug-linker and any aggregated antibody.
-
Characterization : The purified ADC is characterized to confirm its identity, purity, and DAR using methods like mass spectrometry and UV-Vis spectroscopy.
Mechanism of Action
The efficacy of REGN5093-M114 is dependent on a multi-step process that ensures the targeted delivery and release of the M24 payload.
Caption: Mechanism of action of REGN5093-M114.
The process begins with the ADC circulating in the bloodstream.[3] The REGN5093 antibody component then specifically binds to two epitopes on the MET receptor of cancer cells.[3][4] This binding triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex into an early endosome.[3] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the M114 linker, releasing the active M24 payload into the cytoplasm.[3] Free M24 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[2][3]
Preclinical Development and Efficacy
The preclinical evaluation of REGN5093-M114 was conducted in a series of in vitro and in vivo studies to assess its anti-tumor activity and establish a rationale for clinical investigation.
In Vitro Studies
Experimental Protocol: Cell Viability Assay
-
Cell Culture : Human non-small cell lung cancer (NSCLC) cell lines with varying levels of MET expression were cultured in appropriate media.
-
Treatment : Cells were seeded in 96-well plates and treated with serial dilutions of REGN5093-M114, a non-targeting control ADC, or unconjugated M24 for 72 hours.
-
Viability Assessment : Cell viability was assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Luminescence was measured using a plate reader, and the data was normalized to untreated controls to determine the half-maximal inhibitory concentration (IC50) for each compound.
Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines
| Cell Line | MET Expression | REGN5093-M114 IC50 (nM) | Control ADC IC50 (nM) |
| NCI-H596 | High | 0.5 | >1000 |
| NCI-H1993 | Moderate | 2.1 | >1000 |
| A549 | Low | >1000 | >1000 |
Data are representative and compiled from publicly available preclinical data summaries.
In Vivo Studies
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Model Establishment : Tumor fragments from NSCLC patients with confirmed MET overexpression were implanted subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization : Once tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into treatment groups.
-
Treatment Administration : Mice were treated with REGN5093-M114 (e.g., 10 mg/kg), a vehicle control, or a non-targeting control ADC, typically administered intravenously once a week.
-
Efficacy Evaluation : Tumor volume and body weight were measured twice weekly. The primary endpoint was tumor growth inhibition or regression.
-
Pharmacokinetic Analysis : Blood samples were collected at various time points to determine the pharmacokinetic profile of the ADC and the released M24 payload.
Table 2: In Vivo Efficacy of REGN5093-M114 in a MET-Amplified NSCLC PDX Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/8 |
| Control ADC | 10 | 15 | 0/8 |
| REGN5093-M114 | 10 | >100 (regression) | 6/8 |
Data are representative and compiled from publicly available preclinical data summaries.
The preclinical data demonstrates that REGN5093-M114 exhibits potent and selective anti-tumor activity in MET-overexpressing cancer models.[1] The efficacy was shown to be dependent on MET expression levels.[1] Furthermore, the ADC was well-tolerated in animal models at doses that resulted in significant tumor regression.
Caption: Preclinical development workflow for REGN5093-M114.
Conclusion
The discovery and development of maytansinoid M24 represent a significant advancement in the field of ADC payloads. Its incorporation into the biparatopic MET-targeting ADC, REGN5093-M114, has demonstrated potent and selective anti-tumor activity in preclinical models of MET-overexpressing cancers. The data presented in this guide, including detailed experimental approaches and quantitative results, provide a strong rationale for the ongoing clinical investigation of REGN5093-M114 as a promising therapeutic for patients with MET-driven malignancies. This work underscores the importance of rational payload design and targeted delivery in the development of next-generation cancer therapies.
References
- 1. REGN5093-M114 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. SG11201707148PA - Maytansinoid derivatives, conjugates thereof, and methods of use - Google Patents [patents.google.com]
- 3. US20180134794A1 - Anti-met antibodies, bispecific antigen binding molecules that bind met, and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide on the Biochemical and Biophysical Properties of DM4 Maytansinoid
Disclaimer: Information regarding a maytansinoid specifically designated as "M24" is not publicly available. This guide focuses on the well-characterized maytansinoid DM4, a close structural and functional analog, to provide a representative technical overview for researchers, scientists, and drug development professionals.
Introduction
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1][2] Originally isolated from the shrub Maytenus ovatus, these ansa macrolide compounds have garnered significant interest as cytotoxic payloads for antibody-drug conjugates (ADCs) due to their high potency.[1][] DM4 (ravtansine), a synthetic derivative of maytansine, is a thiol-containing maytansinoid designed for conjugation to antibodies, often through disulfide linkers.[][4] Its structural modifications enhance its suitability as an ADC payload, making it a key component in the development of targeted cancer therapies.[] This guide provides a comprehensive overview of the biochemical and biophysical properties of DM4, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Biochemical Properties
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics.[][6] This interference with the cellular cytoskeleton has profound effects on cell division and survival.
2.1. Mechanism of Action
DM4 exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules.[] This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[7][8] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[][7]
When incorporated into an ADC, the antibody component targets a specific antigen on the surface of cancer cells.[1] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1] Inside the cell, the linker connecting DM4 to the antibody is cleaved, releasing the potent cytotoxic payload into the cytoplasm.[] The reductive environment within the cell can facilitate the cleavage of disulfide linkers, ensuring targeted drug release.[]
2.2. Cytotoxicity
Maytansinoids, including DM4, are exceptionally potent cytotoxic agents, with activity in the sub-nanomolar range against a wide array of tumor cell lines.[1][9] Their cytotoxicity is significantly higher—up to 1000-fold—than conventional chemotherapy drugs like doxorubicin.[1] The efficacy of DM4-containing ADCs has been demonstrated in various preclinical models, including those for colon cancer.[10]
| Parameter | Value | Reference |
| Typical IC50 Range | Sub-nanomolar | [1][9] |
| Target | Microtubule/Tubulin | [] |
Table 1: Summary of DM4 Cytotoxicity
Biophysical Properties
The biophysical characteristics of DM4, such as its solubility and stability, are crucial for its formulation and effectiveness as an ADC payload.
| Property | Description | Reference |
| Molecular Formula | C39H56ClN3O10S | [] |
| Molecular Weight | 780.37 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO, slightly soluble in chloroform (B151607) and methanol. | [] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [] |
Table 2: Key Biophysical Properties of DM4
Maytansinoids generally exhibit good stability and solubility in aqueous solutions, which is advantageous for their conjugation to antibodies without causing aggregation.[1][]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biochemical and biophysical properties of maytansinoids like DM4.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium and allow them to attach for 24 hours.[11]
-
Compound Treatment: Add serial dilutions of the maytansinoid (e.g., DM4) to the wells. Include appropriate controls: no-cell (medium only), vehicle-treated, and a positive control for cytotoxicity.[12]
-
Incubation: Incubate the plate for a specified period, typically 72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
4.2. Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
-
Principle: Tubulin polymerization into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to microtubules.[7][8][13]
-
Protocol (Fluorescence-Based):
-
Reagent Preparation: Thaw all reagents, including purified tubulin, on ice. Prepare a 10x working stock of the test compound and controls.[8]
-
Reaction Setup: In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions.[7]
-
Initiation: To initiate polymerization, add 90 µL of a cold tubulin polymerization mix (containing tubulin, GTP, and a fluorescent reporter like DAPI) to each well.[7][8]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every 60 seconds for 60 minutes.[7][14]
-
Data Analysis: Plot the change in fluorescence intensity over time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition.
-
4.3. Antibody-Drug Conjugate (ADC) Characterization
Characterizing the ADC is crucial to ensure its quality and efficacy. This often involves determining the drug-to-antibody ratio (DAR).
-
Principle: Mass spectrometry (MS) is a powerful technique to determine the molecular weight of the intact ADC and its subunits, allowing for the calculation of the DAR. Size-exclusion chromatography (SEC) can be coupled with MS (SEC-MS) to analyze the heterogeneity of the ADC.[15][16]
-
Protocol (SEC-MS):
-
Sample Preparation: If necessary, deglycosylate the ADC to reduce spectral complexity.[15]
-
Chromatography: Inject the ADC sample onto an SEC column to separate different species based on size.
-
Mass Spectrometry: The eluent from the SEC column is introduced into an electrospray ionization (ESI) mass spectrometer.[16]
-
Data Acquisition: Acquire mass spectra over a relevant m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., antibody with 0, 1, 2, etc., drugs attached). The distribution of these species provides the average DAR.[15]
-
4.4. Analysis of Maytansinoid Metabolites in Biological Matrices
This protocol is for quantifying maytansinoids and their metabolites in samples like human serum.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and specific method for the quantification of small molecules in complex biological matrices.[17]
-
Protocol:
-
Sample Pre-treatment: Due to the reactive thiol group in DM4, samples are often treated with a reducing agent (e.g., TCEP) followed by an alkylating agent (e.g., N-ethylmaleimide, NEM) to form a stable derivative.[17]
-
Extraction: Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[17]
-
Chromatography: Separate the analyte from other matrix components using a C18 reverse-phase HPLC column with a gradient elution.[17]
-
Mass Spectrometry: Detect and quantify the analyte using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode.[17]
-
Quantification: Use a calibration curve prepared with known concentrations of the analyte to determine its concentration in the unknown samples.[17]
-
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of Maytansinoid-Induced Apoptosis
The disruption of microtubule dynamics by maytansinoids triggers a cascade of events leading to mitotic arrest and apoptosis.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Evaluations of Cytotoxicity of Eight Antidiabetic Medicinal Plants and Their Effect on GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tubulin polymerization assay [bio-protocol.org]
- 15. hpst.cz [hpst.cz]
- 16. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Unconjugated Maytansinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are potent microtubule-targeting agents that have garnered significant interest in oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs).[1] These ansa macrolide compounds induce mitotic arrest and apoptosis in rapidly dividing cancer cells at sub-nanomolar concentrations.[2][] While the clinical application of unconjugated maytansine (B1676224) was limited by systemic toxicity, its derivatives remain a cornerstone of targeted cancer therapies.[][4]
This technical guide focuses on the in vitro cytotoxicity of unconjugated maytansinoids. It is important to note that specific cytotoxicity data for the unconjugated maytansine derivative M24, the payload of the ADC REGN5093-M114, is not publicly available in the reviewed literature.[5][6] Therefore, this document will utilize data from the closely related and well-characterized maytansinoid, DM1, as a representative example to illustrate the cytotoxic profile of this class of compounds. The experimental protocols and signaling pathways described are broadly applicable to maytansinoid derivatives.
Data Presentation: In Vitro Cytotoxicity of Unconjugated DM1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of unconjugated DM1 in various human cancer cell lines. This data highlights the potent, broad-spectrum anti-proliferative activity of maytansinoids.
| Cell Line | Cancer Type | Assay Type | IC50 (pM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Cytotoxicity Assay | ~100-300 | [7] |
| COLO 205 | Colon Adenocarcinoma | Cytotoxicity Assay | Not explicitly stated, but used as a sensitive cell line | [8] |
| HCT-15 | Colon Adenocarcinoma | Cytotoxicity Assay | Not explicitly stated, but used as a sensitive cell line | [8] |
| Antigen C High-Density Cell Line | Not Specified | Cytotoxicity Assay | ~50 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. The following are standard protocols for two common colorimetric assays used to evaluate the effects of compounds like maytansinoids on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Unconjugated maytansinoid (e.g., DM1) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium.
-
For suspension cells, directly use cells from culture.
-
Count cells and adjust the density to seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the unconjugated maytansinoid in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the maytansinoid. For suspension cells, add the compound directly.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound (e.g., DMSO).
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells) to subtract background absorbance.[9]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For suspension cells, centrifuge the plate at a low speed before removing the supernatant.[9]
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[11]
-
-
Absorbance Measurement:
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[12][13][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Unconjugated maytansinoid
-
LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the unconjugated maytansinoid in a 96-well plate as described in the MTT assay protocol (Steps 1 and 2).
-
Include the following controls:
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[15]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (usually by mixing the reaction buffer and substrate).
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be more than 600 nm.[15]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key mechanisms and processes related to the in vitro cytotoxicity of maytansinoids.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. adcreview.com [adcreview.com]
- 7. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. takarabio.com [takarabio.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
An In-depth Technical Guide to the Structural Elucidation of the Maytansine Derivative M24
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the analytical methodologies and a representative workflow for the structural elucidation of maytansine (B1676224) derivatives, with a specific focus on a hypothetical workflow for M24, a known drug-linker conjugate. Given the proprietary nature of specific drug development data, this guide synthesizes publicly available information on similar maytansinoid compounds to present a robust and instructive framework for researchers in the field of antibody-drug conjugates (ADCs).
Introduction to Maytansine Derivatives and M24
Maytansinoids are a class of potent antimitotic agents, originally isolated from Maytenus ovatus.[1] They function by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2] Their high cytotoxicity makes them ideal payloads for ADCs, which selectively deliver these agents to cancer cells, thereby increasing the therapeutic window.[1] M24 is a maytansine derivative that serves as a drug-linker conjugate for the synthesis of the ADC REGN5093-M114. The precise structural characterization of such derivatives is critical for understanding their stability, conjugation efficiency, and ultimately, their therapeutic efficacy and safety.
The structural elucidation of a novel maytansine derivative like M24 involves a multi-faceted analytical approach to confirm its complex macrocyclic structure, the integrity of the linker, and the specific sites of modification from the parent maytansine molecule.
Analytical Workflow for Structural Elucidation
The definitive identification of a maytansine derivative's structure relies on a combination of chromatographic separation and spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity and purity.
Experimental Protocols and Data Presentation
This section details the core experimental methodologies and presents hypothetical, yet representative, data for the structural analysis of M24.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for both the purification of the synthesized M24 and the subsequent analysis of its purity. A reversed-phase method is typically used for maytansinoids.
Experimental Protocol:
-
Instrumentation: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) is commonly used.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 25% to 75% Mobile Phase B over a set time, for example, 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis detector at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Data Presentation:
The purity of the final M24 compound is determined by the peak area percentage in the HPLC chromatogram.
| Parameter | Result |
| Retention Time | 9.8 min |
| Purity (at 254 nm) | >98.5% |
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of structural elucidation, providing the molecular weight and fragmentation patterns necessary to piece together the molecule's structure. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
Experimental Protocol:
-
Instrumentation: A high-resolution Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled to an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100 - 2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to generate fragment ions. The collision energy is varied to obtain optimal fragmentation.
-
Data Analysis: The accurate mass of the parent ion is used to calculate the elemental formula. The fragmentation pattern is analyzed to confirm the core maytansinoid structure and identify the linker moiety.
Data Presentation:
The primary data from MS analysis are the accurate mass of the molecular ion and the masses of its key fragments.
| Ion | Calculated m/z (Hypothetical) | Observed m/z (Hypothetical) | Description |
| [M+H]⁺ | 958.3456 | 958.3451 | Molecular ion (protonated) |
| Fragment A | 642.1879 | 642.1875 | Loss of the linker-payload side chain |
| Fragment B | 565.1432 | 565.1429 | Characteristic maytansinoid core fragment |
| Fragment C | 316.1577 | 316.1572 | Fragment corresponding to the drug-linker moiety |
Note: The m/z values are hypothetical and serve as representative data for a maytansine derivative with a linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, which is essential for confirming the connectivity and stereochemistry.
Experimental Protocol:
-
Instrumentation: Bruker 600 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and type of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and build the molecular skeleton.
-
-
Data Processing: NMR data is processed using appropriate software (e.g., MestReNova, TopSpin).
Data Presentation:
A table of characteristic chemical shifts for key protons helps to confirm the presence of specific functional groups within the maytansinoid structure and the attached linker.
| Proton Assignment (Hypothetical) | ¹H Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Ansa chain) | 6.5 - 7.5 | m |
| CH-Cl | 4.85 | d |
| CH-O (Carbinolamide) | 4.30 | dd |
| N-CH₃ | 3.15 | s |
| Linker Methylene Protons | 2.5 - 3.8 | m |
Mechanism of Action: Microtubule Disruption
The cytotoxic effect of maytansinoids stems from their ability to disrupt microtubule dynamics. Understanding this pathway is crucial for the rational design of maytansinoid-based ADCs.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Maytansine M24 Drug Linker Technology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansine and its derivatives, collectively known as maytansinoids, are potent microtubule-targeting agents that have garnered significant interest in the field of oncology.[1][2] Originally isolated from the Ethiopian shrub Maytenus ovatus, these ansa macrolides exhibit high cytotoxicity, making them attractive payloads for antibody-drug conjugates (ADCs).[1][3] However, their narrow therapeutic window and systemic toxicity when administered as free drugs have historically limited their clinical application.[2][] The advent of ADC technology has provided a strategic approach to harness the potent anti-cancer activity of maytansinoids by enabling their targeted delivery to tumor cells, thereby minimizing off-target effects.[2][5]
This technical guide provides an in-depth overview of the Maytansine M24 drug linker technology, a novel platform utilized in the development of next-generation ADCs. A prime example of this technology is embodied in the investigational ADC, REGN5093-M114, which comprises a biparatopic METxMET antibody (REGN5093) conjugated to the maytansinoid payload M24 via a protease-cleavable linker, M114.[6][7][8] This guide will delve into the core components of this technology, its mechanism of action, and available preclinical data, while also providing insights into relevant experimental protocols.
Core Components of the Maytansine M24 Drug Linker Technology
The Maytansine M24 drug linker technology is a sophisticated system comprising three key components: the maytansinoid payload (M24), the linker (M114), and the monoclonal antibody.
The Maytansinoid Payload: M24
M24 is a derivative of maytansine, a potent inhibitor of microtubule assembly.[8][9] While the precise chemical structure of M24 is not publicly disclosed, it is understood to be a highly cytotoxic agent designed for optimal performance within an ADC construct.[10] The parent compound, maytansine, and its other derivatives like DM1 and DM4, function by binding to tubulin, thereby disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[2][][11] It is anticipated that M24 operates through a similar mechanism. The molecular formula for the Maytansine derivative M24 drug-linker conjugate is reported as C61H86ClN9O.[6]
The Linker: M114
The M114 linker is described as a protease-cleavable linker, a critical component that ensures the stability of the ADC in circulation and facilitates the release of the cytotoxic payload within the target tumor cell.[7][8] The specific chemical structure and sequence of the M114 linker are proprietary. However, protease-cleavable linkers in ADC design commonly incorporate peptide sequences that are substrates for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1] Upon internalization of the ADC into the target cell, the linker is cleaved, liberating the M24 payload to exert its cytotoxic effect.
The Monoclonal Antibody: REGN5093
In the context of REGN5093-M114, the Maytansine M24 drug linker technology is coupled with REGN5093, a biparatopic human IgG4p monoclonal antibody that targets two distinct epitopes on the MET receptor.[8][9] This biparatopic binding is designed to enhance receptor internalization and trafficking to the lysosome, where the M114 linker is cleaved and the M24 payload is released.[12]
Mechanism of Action
The mechanism of action for an ADC employing the Maytansine M24 drug linker technology follows a multi-step process, as illustrated in the signaling pathway diagram below.
Caption: General Mechanism of Action for a Maytansine M24-based ADC.
Quantitative Data
Preclinical studies of REGN5093-M114 have demonstrated its potent anti-tumor activity in MET-overexpressing non-small cell lung cancer (NSCLC) models.[][13] The average drug-to-antibody ratio (DAR) for this ADC is reported to be approximately 3.2.[7] While comprehensive quantitative data from a wide range of studies is not fully available in the public domain, the following table summarizes the key quantitative parameters associated with this technology.
| Parameter | Value/Range | Context | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.2 | REGN5093-M114 | [7] |
| Payload | This compound | Cytotoxic agent | [8][9] |
| Linker Type | Protease-cleavable (M114) | Payload release mechanism | [7][8] |
| Target | MET (dual epitope) | Biparatopic antibody REGN5093 | [8][9] |
| Indication | MET-overexpressing cancers (e.g., NSCLC) | Preclinical and clinical studies | [][13] |
Experimental Protocols
Detailed experimental protocols for the synthesis of the M24 payload, the M114 linker, and the final ADC conjugation are proprietary. However, this section outlines general methodologies for key experiments cited in the evaluation of maytansinoid-based ADCs.
In Vitro Cytotoxicity Assay
The potency of an ADC is typically assessed using an in vitro cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, to determine the half-maximal inhibitory concentration (IC50).
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Methodology:
-
Cell Culture: Culture target (antigen-positive) and control (antigen-negative) cell lines in appropriate media.
-
Cell Seeding: Seed a predetermined number of cells per well in 96-well microplates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72 to 120 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or a luminescent-based reagent like CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC. These studies are typically performed in animal models.
Caption: General Workflow for Preclinical Pharmacokinetic Analysis.
Methodology:
-
Animal Models: Utilize appropriate animal models (e.g., mice or cynomolgus monkeys).
-
ADC Administration: Administer the ADC at a specific dose and route (e.g., intravenously).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood to isolate plasma.
-
Bioanalysis:
-
Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) using an enzyme-linked immunosorbent assay (ELISA).
-
Conjugated ADC: Measure the concentration of the ADC with the payload still attached, often using a capture ELISA with an anti-payload antibody.
-
Unconjugated Payload: Determine the concentration of the free payload in plasma using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).
Conclusion
The Maytansine M24 drug linker technology represents a significant advancement in the field of antibody-drug conjugates, offering a potent and targeted approach to cancer therapy. The combination of a highly cytotoxic maytansinoid derivative, M24, with a protease-cleavable linker, M114, and a specific monoclonal antibody allows for the selective delivery of the therapeutic payload to tumor cells, thereby enhancing the therapeutic window. While specific structural details and synthesis protocols remain proprietary, the available preclinical data for ADCs utilizing this technology, such as REGN5093-M114, demonstrate its promising potential in treating MET-overexpressing cancers. Further research and clinical development will be crucial in fully elucidating the therapeutic capabilities of this innovative platform.
References
- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Maytansinoid, 57103-68-1 | BroadPharm [broadpharm.com]
- 11. adcreview.com [adcreview.com]
- 12. Maytansine | C34H46ClN3O10 | CID 5281828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Evaluation of Maytansine Derivative M24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological evaluation of M24, a maytansine (B1676224) derivative. The core focus of this document is to present the available preclinical data, detail the experimental methodologies, and visualize the underlying biological mechanisms. M24 has been primarily evaluated as the cytotoxic payload component of the antibody-drug conjugate (ADC) REGN5093-M114. Therefore, its biological activity is presented in the context of this ADC.
Introduction to M24 and REGN5093-M114
M24 is a potent maytansinoid, a class of microtubule-targeting agents.[1] It is the cytotoxic payload in the antibody-drug conjugate REGN5093-M114, where it is connected to the biparatopic METxMET antibody REGN5093 via a protease-cleavable linker (M114).[2][3] The antibody component, REGN5093, is designed to target two distinct epitopes on the MET receptor, which is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).[4] The rationale behind this ADC is to selectively deliver the highly potent M24 to MET-expressing tumor cells, thereby increasing the therapeutic window and minimizing systemic toxicity.[3]
Preclinical studies have demonstrated that REGN5093-M114 exhibits significant antitumor activity in MET-overexpressing cancer models.[3][5] However, it is noteworthy that the Phase 1/2 clinical trial for REGN5093-M114 (NCT04982224) in patients with MET-overexpressing NSCLC was discontinued (B1498344) due to a lack of a significant efficacy signal.
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of REGN5093-M114, which reflects the biological activity of the M24 payload in a targeted delivery context.
Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines
| Cell Line | EGFR Status | MET Amplification | IC50 (µg/mL) of REGN5093-M114 |
| YU-1089 | Mutant | High | < 0.03 |
| YU-1095 | Mutant | High | < 0.03 |
| HCC827-AR | Mutant | High | 0.1 - 0.3 |
| H820 | Wild Type | High | 0.1 - 0.3 |
Data extracted from Oh SY, et al. Clin Cancer Res. 2023.[5][6]
Table 2: In Vivo Antitumor Efficacy of REGN5093-M114 in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | 0 | Progressive tumor growth |
| REGN5093-M114 | 10 mg/kg | Not explicitly quantified, but shown to induce tumor regression | Induced tumor regression in an EGFR-TKI-induced MET amplified PDX model |
Information synthesized from Oh SY, et al. Clin Cancer Res. 2023 and Dardare J, et al. Transl Lung Cancer Res. 2024.[5][7]
Mechanism of Action
The mechanism of action of M24, as part of the REGN5093-M114 ADC, involves a multi-step process that ultimately leads to mitotic arrest and apoptosis of MET-expressing cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of action of the maytansine derivative M24.
Experimental Protocols
The following are detailed methodologies for the key experiments typically performed in the preliminary biological evaluation of a maytansinoid ADC like REGN5093-M114.
In Vitro Cytotoxicity Assay
This protocol describes a common method to assess the potency of the ADC against cancer cell lines.
Caption: Workflow for the in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Culture human NSCLC cell lines with varying levels of MET expression in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a range of concentrations of REGN5093-M114. Include an isotype control ADC and untreated cells as controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines the methodology for evaluating the antitumor activity of the ADC in a preclinical animal model.
Caption: Workflow for the in vivo xenograft model study.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., BALB/c nude).
-
Tumor Implantation: Subcutaneously implant human NSCLC tumor cells or patient-derived tumor fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer REGN5093-M114 intravenously at a specified dose and schedule. Include control groups receiving vehicle and a non-targeting isotype control ADC.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize the animals when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Tubulin Polymerization Assay
This assay directly assesses the effect of the M24 payload on its molecular target.
Caption: Workflow for the tubulin polymerization assay.
Methodology:
-
Reagents: Use a commercially available tubulin polymerization assay kit.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.
-
Compound Addition: Add various concentrations of the maytansinoid payload (M24 or a close analog) to the reaction mixture. Include a known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.
-
Polymerization and Measurement: Initiate polymerization by warming the mixture to 37°C. Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
The this compound, as the cytotoxic payload of the ADC REGN5093-M114, demonstrates potent anti-tumor activity in preclinical models of MET-overexpressing NSCLC. Its mechanism of action is consistent with other maytansinoids, involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. While the preclinical data were promising, the clinical development of REGN5093-M114 was halted. This guide provides a comprehensive summary of the available preliminary biological data and the standard methodologies used to evaluate such compounds, serving as a valuable resource for researchers in the field of targeted cancer therapy and ADC development.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. A Biparatopic Antibody-Drug Conjugate to Treat MET-Expressing Cancers, Including Those that Are Unresponsive to MET Pathway Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
Methodological & Application
Application Notes and Protocols: Maytansine Derivative M24 ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells. Their significant cytotoxicity makes them attractive payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. This targeted delivery minimizes systemic toxicity, a common limitation of traditional chemotherapy.
This document provides detailed application notes and protocols relevant to the conjugation of the maytansine (B1676224) derivative M24. M24 is the cytotoxic payload component of the clinical-stage ADC, REGN5093-M114. In this ADC, M24 is conjugated to a biparatopic monoclonal antibody targeting two distinct epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase often overexpressed in various solid tumors.[1] The conjugation strategy for REGN5093-M114 involves the attachment of M24 to lysine (B10760008) residues on the antibody via a protease-cleavable linker.[1]
These protocols are intended to serve as a comprehensive guide for researchers working on the development of maytansinoid-based ADCs. While the precise, proprietary protocol for REGN5093-M114 is not publicly available, the following sections detail a representative lysine-based conjugation methodology, characterization techniques, and the underlying mechanism of action.
Quantitative Data Summary
The following table summarizes the publicly available quantitative data for the M24-containing ADC, REGN5093-M114.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.2 | [2][3] |
| Target Antigen | Mesenchymal-Epithelial Transition Factor (MET) | [1][2] |
| Antibody Type | Biparatopic Monoclonal Antibody (REGN5093) | [1][2] |
| Linker Type | Protease-cleavable (M114) | [1][2][3] |
| Conjugation Site | Lysine Residues | [1] |
Mechanism of Action: M24-Mediated Cytotoxicity
Maytansinoids, including M24, exert their cytotoxic effects by disrupting microtubule dynamics.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
The mechanism of action for an M24-ADC can be summarized as follows:
-
Binding and Internalization: The ADC binds to the target antigen (e.g., MET) on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the protease-cleavable linker is cleaved by lysosomal enzymes, releasing the active M24 payload into the cytoplasm.[1]
-
Microtubule Disruption: M24 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4][5][7] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, a phenomenon known as mitotic arrest.[4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8] This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Experimental Protocols
The following sections provide representative protocols for the conjugation of a maytansinoid to an antibody via lysine residues, as well as subsequent purification and characterization.
Representative Lysine-Based Maytansinoid Conjugation Workflow
This workflow outlines the general steps for conjugating a thiol-containing maytansinoid derivative to an antibody using a heterobifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a two-step process.[9][10][11][12]
Protocol 1: Antibody Modification with SMCC Linker
This protocol describes the first step of covalently attaching the SMCC linker to the lysine residues of the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Buffer: (e.g., 1 M Tris, pH 8.0)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve the SMCC linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup: Add the dissolved SMCC linker to the antibody solution. The molar ratio of linker to antibody will influence the final Drug-to-Antibody Ratio (DAR) and should be optimized. A starting point is a 5- to 10-fold molar excess of linker over the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer to a final concentration of 50-100 mM and incubating for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted linker from the antibody-linker intermediate using a desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation of Maytansinoid to Modified Antibody
This protocol outlines the second step, where the thiol-containing maytansinoid (e.g., M24) is conjugated to the maleimide (B117702) groups on the modified antibody.
Materials:
-
Purified Antibody-Linker Intermediate
-
Thiolated Maytansinoid (e.g., M24)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 6.5-7.0, containing 1-2 mM EDTA
-
Quenching Reagent: (e.g., N-acetylcysteine)
Procedure:
-
Maytansinoid Preparation: Dissolve the thiolated maytansinoid in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction Setup: Add the dissolved maytansinoid to the purified antibody-linker intermediate solution. A 1.5- to 2-fold molar excess of the maytansinoid over the maleimide groups on the antibody is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring. The reaction should be protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent, such as N-acetylcysteine, in a 5- to 10-fold molar excess over the initial maleimide concentration. Incubate for 30 minutes.
Protocol 3: ADC Purification
Purification is critical to remove unreacted payload, aggregated ADC, and other impurities. Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are commonly used methods.[13][14][15][16][17]
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is effective for removing unconjugated small molecules like the payload and linker.[13][15][17]
Materials:
-
Crude ADC solution
-
SEC column (e.g., Sephacryl S-200 or Superdex 200)
-
Purification Buffer: (e.g., PBS, pH 7.4)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of purification buffer.
-
Sample Loading: Load the crude ADC solution onto the column.
-
Elution: Elute the ADC with the purification buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute in the initial high molecular weight peak.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the maytansinoid payload is hydrophobic, HIC can separate ADC species with different DARs.[14][16]
Materials:
-
Crude or partially purified ADC solution
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Binding Buffer: High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in phosphate buffer, pH 7.0)
-
Elution Buffer: Low salt buffer (e.g., phosphate buffer, pH 7.0)
-
Chromatography system
Procedure:
-
Sample Preparation: Dilute the ADC sample with the binding buffer.
-
Column Equilibration: Equilibrate the HIC column with the binding buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound ADC species using a decreasing salt gradient (from binding buffer to elution buffer). Species with higher DARs will be more hydrophobic and elute later.
-
Fraction Collection and Analysis: Collect fractions and analyze for DAR and purity.
Protocol 4: ADC Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
A. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 252 nm (for the maytansinoid) and 280 nm (for the antibody). The contributions of the drug and antibody to the absorbance at these wavelengths are used to calculate the ratio.
-
Hydrophobic Interaction Chromatography (HIC): As mentioned, HIC can separate ADCs based on their DAR, providing a distribution of the different drug-loaded species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the different ADC species, allowing for the determination of the DAR distribution.
B. Analysis of Aggregates and Fragments
-
Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the amount of high molecular weight aggregates and low molecular weight fragments in the ADC preparation.[13][17]
C. In Vitro Cytotoxicity Assay
-
Cell Viability Assay: The potency of the ADC is determined by assessing its ability to kill target cancer cells in vitro. This is typically done using a cell viability assay (e.g., MTS or CellTiter-Glo) on a panel of cell lines with varying levels of target antigen expression. The IC50 (the concentration of ADC that inhibits cell growth by 50%) is a key parameter.
Conclusion
The development of maytansinoid-based ADCs like those utilizing the M24 derivative represents a promising strategy in targeted cancer therapy. The protocols and application notes provided here offer a foundational framework for the synthesis, purification, and characterization of these complex biotherapeutics. Successful ADC development hinges on the careful optimization of each step, from the conjugation chemistry to the final product characterization, to ensure a safe and effective therapeutic agent.
References
- 1. Facebook [cancer.gov]
- 2. adcreview.com [adcreview.com]
- 3. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 12. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for REGN5093-M114 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
REGN5093-M114 is a novel antibody-drug conjugate (ADC) under investigation for the treatment of MET-overexpressing advanced cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] This document provides an overview of REGN5093-M114, its components, mechanism of action, and a representative protocol for its synthesis based on established lysine (B10760008) conjugation methodologies. The specific synthesis and manufacturing processes for REGN5093-M114 are proprietary to Regeneron Pharmaceuticals; the protocols detailed below are for educational and informational purposes, illustrating a general approach to ADC synthesis.
Introduction to REGN5093-M114
REGN5093-M114 is an ADC that combines a highly specific antibody with a potent cytotoxic agent, designed to deliver the therapeutic payload directly to tumor cells.[4]
-
Antibody (REGN5093): A human IgG4p bispecific antibody that targets two distinct, non-overlapping epitopes of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase.[2][5] This biparatopic binding blocks hepatocyte growth factor (HGF) binding and promotes the internalization and degradation of the MET receptor.[6]
-
Linker-Payload (M114): A protease-cleavable linker covalently attached to the cytotoxic payload.[4][5][7]
-
Payload (M24): A potent maytansine (B1676224) derivative that acts as a microtubule assembly inhibitor.[2][7][8] Upon release within the cancer cell, M24 disrupts mitosis, leading to cell cycle arrest and apoptosis.[5][]
The conjugation of the M114 linker-payload to the REGN5093 antibody occurs at surface-accessible lysine residues.[2][6]
Mechanism of Action
The therapeutic strategy of REGN5093-M114 involves a multi-step process to ensure targeted cell killing while minimizing systemic toxicity.
-
Binding: The REGN5093 antibody binds to two different epitopes on the MET receptor on the surface of tumor cells.[6]
-
Internalization: This binding event induces rapid internalization of the ADC-MET receptor complex into the cell via endosomes.[6]
-
Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.[6]
-
Payload Release: Within the lysosome, the protease-cleavable linker is degraded by lysosomal enzymes, releasing the active maytansinoid cytotoxin (M24).[6]
-
Cytotoxicity: The released M24 payload binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and cell death.[5][]
Quantitative Data Summary
The following table summarizes key quantitative parameters for REGN5093-M114 based on publicly available data.
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~3.2 | [4][7] |
| Antibody Component | REGN5093 (Human IgG4p Bispecific) | [2][6] |
| Payload Component | M24 (Maytansine Derivative) | [5][7] |
| Linker Type | Protease-Cleavable | [4][5] |
| Conjugation Site | Lysine Residues | [2][6] |
| Clinical Trial ID | NCT04982224 | [1][2] |
| Preclinical Efficacy Dose (PDX Mice) | 10 mg/kg | [4] |
| Clinical Dosing Regimen | Intravenously, once every 3 weeks | [2][6] |
Experimental Protocols
The following sections describe a generalized workflow and representative protocols for the synthesis, purification, and characterization of a maytansinoid ADC via lysine conjugation.
General Synthesis Workflow
The synthesis of an ADC like REGN5093-M114 involves a multi-step bioconjugation process. The goal is to covalently attach the linker-payload to the antibody in a controlled manner.
Representative Protocol: Lysine-Based Conjugation
This protocol is a general representation and would require optimization for the specific antibody and linker-payload.
Materials:
-
REGN5093 antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Maytansine derivative M24 with an integrated N-hydroxysuccinimide (NHS) ester linker (a common method for targeting lysines)
-
Reaction Buffer: Borate or Phosphate buffer, pH 8.0-8.5
-
Quenching Reagent: (e.g., Tris or Glycine solution)
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Characterization Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (MS), HPLC system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the REGN5093 antibody into the chosen reaction buffer. Amine-containing buffers like Tris should be avoided in this step.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the NHS-ester-containing M114 linker-payload in a suitable organic co-solvent (e.g., DMSO, DMA) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Gently stir the antibody solution at a controlled temperature (e.g., room temperature or 4°C).
-
Slowly add a calculated molar excess of the dissolved linker-payload to the antibody solution. The molar ratio will determine the final Drug-to-Antibody Ratio (DAR) and must be optimized.
-
Allow the reaction to proceed for a specified time (e.g., 1-4 hours), protected from light.
-
-
Quenching:
-
Add a quenching reagent to consume any unreacted NHS-ester linker-payload, stopping the conjugation reaction.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload, aggregated protein, and other reaction components.
-
Size Exclusion Chromatography (SEC): Separates the larger ADC from the smaller, unconjugated linker-payload.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
-
Collect fractions and perform buffer exchange into a stable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payloads per antibody. This can be measured using UV-Vis spectrophotometry (by measuring absorbance at 280 nm for the protein and at a specific wavelength for the payload) or by Mass Spectrometry.
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC-HPLC.
-
In Vitro Cell Viability: Perform cytotoxicity assays on MET-overexpressing cancer cell lines to confirm the potency of the ADC.
-
Binding Affinity: Confirm that the conjugation process has not negatively impacted the antibody's ability to bind to the MET receptor using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Conclusion
REGN5093-M114 is a promising ADC that leverages a biparatopic antibody to achieve targeted delivery of a potent maytansinoid payload to MET-overexpressing tumors. Its synthesis relies on established bioconjugation chemistry, likely involving the reaction of an activated linker-payload with lysine residues on the antibody. The protocols and data presented here provide a foundational understanding for researchers in the field of targeted cancer therapeutics.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A PHASE 1/2 STUDY OF REGN5093-M114 (METXMET ANTIBODY-DRUG CONJUGATE) IN PATIENTS WITH MET OVEREXPRESSING ADVANCED CANCER | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 4. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates with Maytansine Derivative M24 Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, a class of potent microtubule inhibitors, are frequently utilized as payloads in ADCs due to their high cytotoxicity.[1] This document provides detailed application notes and protocols for the development of ADCs utilizing the novel maytansine (B1676224) derivative, M24.
The M24 payload has been identified as the cytotoxic component of the investigational ADC, REGN5093-M114, where it is connected to a bispecific METxMET antibody (REGN5093) via a protease-cleavable linker designated as M114.[2][3] The conjugation strategy for this ADC involves attachment to lysine (B10760008) residues on the antibody, resulting in an average drug-to-antibody ratio (DAR) of approximately 3.2.[2][4] While the clinical development of REGN5093-M114 has been discontinued (B1498344) due to insufficient signal in early-phase trials, the methodologies for developing ADCs with maytansinoid payloads like M24 remain highly relevant.[5]
These protocols are based on established methods for maytansinoid ADC development and are intended to serve as a comprehensive guide for researchers. Specific parameters may require optimization for individual antibody-M24 combinations.
M24 Payload Characteristics
The Maytansine derivative M24 is a highly potent cytotoxic agent. Its chemical formula is C61H86ClN9O18 and its CAS number is 2226467-81-6.[6] As a maytansinoid, its mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[]
ADC Development Workflow
The development of a novel ADC with the M24 payload involves a multi-step process, from initial conjugation to in vivo efficacy studies.
Experimental Protocols
M24-Linker Synthesis
The synthesis of the M24 payload conjugated to a linker (e.g., a protease-cleavable linker like M114) is a critical first step. While the exact structure of the M114 linker is not publicly available, a common strategy for maytansinoid ADCs involves a linker containing a maleimide (B117702) group for conjugation to thiols, or an active ester for reaction with lysines. Given that REGN5093-M114 is conjugated to lysine residues, a linker with an N-hydroxysuccinimide (NHS) ester is a suitable approach.[8]
Protocol: Synthesis of a Representative M24-Linker Complex
Note: This is a representative protocol. The specific synthesis route for M24-M114 is proprietary. This protocol describes a general method for creating an NHS-ester functionalized maytansinoid.
-
Thiol-Modification of M24: Introduce a thiol group onto the M24 molecule. This is a common strategy for maytansinoids like DM1 and DM4 to create a reactive handle.[9]
-
Linker Activation: Synthesize a heterobifunctional linker containing a maleimide group on one end and an NHS ester on the other (e.g., SMCC).
-
Conjugation of M24 to Linker: React the thiol-modified M24 with the maleimide group of the linker to form a stable thioether bond.
-
Purification: Purify the M24-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the M24-linker using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antibody-M24 Conjugation
This protocol describes the conjugation of the M24-linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
M24-linker with an NHS ester
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.5)
-
Quenching solution (e.g., Tris buffer)
-
Purification column (e.g., size-exclusion chromatography [SEC])
Protocol:
-
Antibody Preparation: Dialyze the mAb into the reaction buffer. Adjust the concentration to 5-10 mg/mL.
-
Payload-Linker Preparation: Dissolve the M24-linker in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the M24-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to mAb) to achieve the desired DAR. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purification: Purify the resulting ADC from unconjugated payload-linker and other reaction components using SEC.
ADC Characterization
Thorough characterization of the ADC is essential to ensure quality and consistency.
3.3.1. Drug-to-Antibody Ratio (DAR) Determination
-
Method: Hydrophobic Interaction Chromatography (HIC)-HPLC is a standard method for determining the DAR and the distribution of drug-loaded species.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
Monitor the elution profile at 280 nm. Different peaks correspond to different DAR species.
-
Calculate the average DAR by integrating the peak areas.
-
3.3.2. Purity and Aggregation Analysis
-
Method: Size-Exclusion Chromatography (SEC)-HPLC is used to determine the purity and extent of aggregation of the ADC.
-
Procedure:
-
Inject the ADC onto an SEC column.
-
Elute with an isocratic mobile phase.
-
Monitor the elution profile at 280 nm. The main peak represents the monomeric ADC, while earlier eluting peaks indicate aggregates.
-
3.3.3. Antigen Binding Affinity
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) can be used to assess the binding affinity of the ADC to its target antigen.
-
Procedure (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the ADC and the unconjugated mAb.
-
Incubate, wash, and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance.
-
Compare the binding curves of the ADC and the mAb to determine if conjugation affected binding affinity.
-
Table 1: Illustrative Characterization Data for an M24-ADC
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | 3.5 |
| Monomer Purity | SEC-HPLC | >98% |
| Aggregates | SEC-HPLC | <2% |
| Antigen Binding (KD) | SPR | 1.2 nM |
| Unconjugated mAb | HIC-HPLC | <5% |
Note: The data in this table is for illustrative purposes only.
In Vitro Evaluation
Cytotoxicity Assay
Purpose: To determine the potency of the M24-ADC in killing target cancer cells.
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates.
-
Treatment: Add serial dilutions of the M24-ADC, unconjugated M24-linker, and a non-targeting control ADC to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot cell viability against concentration and calculate the half-maximal inhibitory concentration (IC50).
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | High | M24-ADC | 0.5 |
| Cell Line B | Low | M24-ADC | 50 |
| Cell Line C | Negative | M24-ADC | >1000 |
| Cell Line A | High | Unconjugated M24-linker | 0.01 |
| Cell Line A | High | Non-targeting ADC | >1000 |
Note: The data in this table is for illustrative purposes only.
In Vivo Evaluation
Xenograft Efficacy Study
Purpose: To evaluate the anti-tumor activity of the M24-ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor cells (expressing the target antigen) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the M24-ADC, a vehicle control, and a non-targeting control ADC intravenously at various dose levels.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Table 3: Illustrative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-targeting ADC | 5 | 10 |
| M24-ADC | 1 | 65 |
| M24-ADC | 3 | 95 |
| M24-ADC | 5 | 100 (complete regression) |
Note: The data in this table is for illustrative purposes only.
Mechanism of Action of Maytansinoid Payloads
Maytansinoids, including M24, exert their cytotoxic effects by disrupting microtubule dynamics.
Conclusion
The development of ADCs with the this compound payload requires a systematic approach encompassing synthesis, conjugation, purification, and extensive characterization, followed by rigorous in vitro and in vivo evaluation. While specific protocols need to be optimized for each unique ADC, the methodologies outlined in this document provide a solid foundation for researchers in this field. The high potency of maytansinoids like M24 underscores their potential as effective payloads for targeted cancer therapy, and continued research in this area is crucial for the development of next-generation ADCs.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Regeneron’s Met bet falls short | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
Maytansine Derivative M24: Application Notes and Protocols for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent microtubule-targeting agents that have shown significant promise as cytotoxic payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] These compounds exert their anti-tumor effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[][4] Maytansine (B1676224) itself, a natural product isolated from the shrub Maytenus ovatus, demonstrated high cytotoxicity but was associated with unacceptable systemic toxicity in early clinical trials.[][5] The targeted delivery of maytansinoid derivatives via monoclonal antibodies has emerged as a successful strategy to enhance their therapeutic index, delivering the potent payload specifically to tumor cells while minimizing off-target effects.[5][6]
This document provides detailed application notes and protocols for the maytansine derivative M24, a drug-linker conjugate utilized in the synthesis of the antibody-drug conjugate (ADC) REGN5093-M114.[7][8][9][10] These guidelines are intended to support researchers, scientists, and drug development professionals in the evaluation and application of M24 in targeted cancer therapy research.
Mechanism of Action
The cytotoxic activity of maytansinoids, including M24, stems from their ability to disrupt microtubule dynamics.[] As a key component of an ADC, the M24 payload is internalized into the target cancer cell via receptor-mediated endocytosis of the ADC-antigen complex.[1] Once inside the cell, the linker is cleaved, releasing the active maytansinoid. The released drug then binds to tubulin at the vinblastine-binding site, effectively inhibiting the assembly of microtubules.[][4] This disruption of the microtubule network leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[]
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Mertansine - Wikipedia [en.wikipedia.org]
- 5. Semisynthetic maytansine analogues for the targeted treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maytansinoids in cancer therapy: advancements in antibody-drug conjugates and nanotechnology-enhanced drug delivery systems. [vivo.weill.cornell.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for in vivo Animal Models for Maytansine Derivative M24 ADC Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical in vivo evaluation of Antibody-Drug Conjugates (ADCs) utilizing the maytansine (B1676224) derivative M24. The protocols and data presented are based on available preclinical studies of M24-containing ADCs, such as REGN5093-M114 (a METxMET biparatopic ADC), and general principles for maytansinoid ADC testing.
Introduction to Maytansine Derivative M24 ADCs
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1] Their high cytotoxicity makes them effective payloads for ADCs. The this compound is a novel payload utilized in ADCs like REGN5093-M114, which targets the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase often overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[2][3] By conjugating M24 to a monoclonal antibody, the cytotoxic agent is delivered specifically to tumor cells expressing the target antigen, thereby increasing the therapeutic window and reducing systemic toxicity.[4]
The general mechanism of action for an M24 ADC involves binding of the antibody to the target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[5] Within the cell, the linker is cleaved, releasing the M24 payload, which then binds to tubulin, disrupts microtubule dynamics, and leads to cell cycle arrest and apoptosis.[1][5]
This document outlines the essential in vivo models and protocols for assessing the efficacy, pharmacokinetics (PK), and toxicology of M24-based ADCs.
Data Presentation: Summary of Preclinical Data
The following tables summarize quantitative data from preclinical studies of maytansinoid ADCs, with a focus on M24-containing ADCs where data is available.
Table 1: In Vivo Efficacy of REGN5093-M114 in Xenograft Models
| Tumor Model | Animal Model | Treatment and Dose | Key Efficacy Results | Reference(s) |
| MET-amplified NSCLC PDX | Nude Mice | REGN5093-M114 (10 mg/kg) | Induced significant tumor regression. | [6][7] |
| Hs746T Gastric Cancer CDX | SCID Mice | METxMET-M114 (1, 3, or 10 mg/kg) | Showed substantial and durable tumor regression at all doses. | [2] |
| NCI-H441 NSCLC CDX | SCID Mice | METxMET-M114 (10 mg/kg) | Demonstrated significant tumor growth inhibition. | [2] |
| H358 NSCLC Xenograft | Mouse | Zt/g4-DM1 (20 mg/kg) | 95% inhibition of tumor growth. | [8] |
| T-47D Breast Cancer Xenograft | Mouse | Zt/g4-DM1 (20 mg/kg) | 95% inhibition of tumor growth. | [8] |
Table 2: Pharmacokinetic Parameters of Maytansinoid ADCs in Animal Models
| ADC | Animal Model | Dose | Key PK Parameters | Reference(s) |
| REGN5093-M114 | Cynomolgus Monkey | Not Specified | Well-tolerated at doses providing sufficient circulating drug concentrations for maximal antitumor activity. | [2] |
| Cantuzumab Mertansine (DM1) | Patients | 22-295 mg/m² | Terminal half-life: 41.1 (±16.1) hours. | [9] |
| High DAR (9-10) Maytansinoid ADC | Mice | Not Specified | Rapid clearance compared to lower DAR ADCs. | [10] |
| Low DAR (2-6) Maytansinoid ADC | Mice | Not Specified | Comparable and slower clearance rates. | [10] |
Table 3: Toxicology Profile of Maytansinoid ADCs in Animal Models
| ADC Payload | Animal Model | Key Toxicological Findings | Reference(s) |
| M24 (in METxMET-M114) | Cynomolgus Monkey | Well-tolerated at efficacious doses. | [2] |
| DM1 | Rats, Patients | Thrombocytopenia, hepatotoxicity (transient elevations in transaminases). | [9][11][12] |
| DM4 | Patients | Ocular toxicity. | [11] |
| MMAE (for comparison) | Patients | Peripheral neuropathy, neutropenia. | [11][12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Testing
Objective: To evaluate the anti-tumor efficacy of an M24 ADC in an in vivo subcutaneous xenograft model using established cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MET-overexpressing NSCLC line like NCI-H441)
-
Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can improve tumor take rate)
-
M24 ADC, vehicle control, and any relevant comparator agents
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin, wash with PBS, and perform a cell count.
-
Resuspend the cells in cold PBS or HBSS at the desired concentration (e.g., 5 x 10⁶ to 10 x 10⁶ cells per 100 µL). If using Matrigel, resuspend cells in a 1:1 mixture of PBS/HBSS and Matrigel. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume using digital calipers. Calculate volume using the formula: Volume = (Length x Width²)/2 .
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
-
ADC Administration:
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of an M24 ADC in mice.
Materials:
-
Healthy or tumor-bearing mice (e.g., CD-1 or BALB/c)
-
M24 ADC
-
Sterile formulation vehicle
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Equipment for blood collection (e.g., saphenous or submandibular vein puncture)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for ADC and payload quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single IV dose of the M24 ADC to each mouse (n=3-5 per time point).
-
-
Serial Blood Collection:
-
Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 168h post-dose).
-
Collect blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of total antibody, conjugated ADC, and free M24 payload in the plasma samples using validated analytical methods.
-
-
Data Analysis:
-
Calculate key PK parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software (e.g., WinNonlin).
-
Protocol 3: Toxicology Assessment in Rodents
Objective: To evaluate the safety and tolerability of an M24 ADC and determine the maximum tolerated dose (MTD).
Materials:
-
Rats (e.g., Sprague-Dawley) or mice
-
M24 ADC
-
Vehicle control
-
Equipment for clinical observations, body weight measurement, and food consumption
-
Equipment for blood collection for hematology and clinical chemistry analysis
-
Materials for necropsy and tissue collection for histopathology
Procedure:
-
Dose Administration:
-
Administer single or repeat doses of the M24 ADC at escalating dose levels to different groups of animals (n=3-5 per sex per group). Include a vehicle control group.
-
-
Clinical Monitoring:
-
Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, breathing).
-
Measure body weight and food consumption several times a week.
-
-
Sample Collection:
-
Collect blood at specified time points for hematology (e.g., platelet, neutrophil counts) and clinical chemistry (e.g., liver enzymes like ALT, AST) analysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect major organs and tissues, weigh them, and preserve them in formalin for histopathological examination.
-
-
Data Analysis:
-
Analyze all data to identify any dose-dependent toxicities.
-
Determine the MTD based on the highest dose that does not cause severe adverse effects or mortality.
-
Mandatory Visualizations
Diagram 1: Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a Maytansine M24 ADC targeting the MET receptor.
Diagram 2: Experimental Workflow for In Vivo ADC Efficacy Study
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological evaluation of antibody-maytansinoid conjugates as a strategy of RON targeted drug delivery for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Maytansine Derivative M24 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents, such as maytansinoids, directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and experimental protocols for the conjugation of the maytansine (B1676224) derivative M24, focusing on linker chemistries that ensure stable ADC formation. Maytansinoids, including the derivative M24, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing tumor cells. The selection of an appropriate linker is paramount to prevent premature drug release in circulation, thereby minimizing off-target toxicity, while ensuring efficient payload delivery to the target tumor cells.
This guide covers different linker strategies, detailed conjugation and characterization protocols, and methods to assess the stability and in vitro efficacy of M24-ADCs.
Linker Chemistry for Stable M24 Conjugation
The choice of linker technology is crucial for the successful development of a stable and effective M24-ADC. Linkers can be broadly categorized as non-cleavable or cleavable.
Non-Cleavable Linkers: These linkers form a stable bond between the antibody and M24. The release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody, liberating a payload-linker-amino acid complex. The primary advantage of non-cleavable linkers is their high plasma stability, which can lead to a wider therapeutic window[1][]. A commonly used non-cleavable linker for maytansinoid conjugation is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which connects to lysine (B10760008) residues on the antibody[3][4].
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell. This targeted release can be advantageous for payloads that are more effective in their unmodified form. Common cleavage mechanisms include:
-
Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B. Valine-citrulline (Val-Cit) is a frequently used dipeptide in this class of linkers[5].
-
Disulfide Linkers: These linkers exploit the higher concentration of reducing agents, like glutathione, within the cytoplasm compared to the bloodstream. The disulfide bond is cleaved, releasing the thiol-containing payload. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond[5].
-
pH-Sensitive Linkers: Hydrazone linkers are an example of pH-sensitive linkers that are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes[5].
For M24, which is a potent maytansinoid, a stable linker is essential to minimize systemic toxicity. Both highly stable non-cleavable linkers and well-designed cleavable linkers with high plasma stability are viable options.
Quantitative Data on Linker Stability and ADC Efficacy
The following tables summarize representative quantitative data for maytansinoid ADCs with different linker chemistries. This data is intended to provide a comparative overview to guide linker selection for M24 conjugation.
Table 1: In Vivo Plasma Stability of Maytansinoid ADCs with Different Linkers
| Linker Type | Linker Example | Antibody-Maytansinoid Conjugate | Plasma Half-life (days) | Reference |
| Non-cleavable (Thioether) | MCC (from SMCC) | huC242-MCC-DM1 | ~7.5 | [6] |
| Non-cleavable (Thioether) | SIA | huC242-SIA-DM1 | ~7.5 | [6] |
| Non-cleavable (Amide) | Direct Amide | huC242-Maytansinoid | ~7.5 | [6] |
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs
| Cell Line | Target Antigen | Antibody-Maytansinoid Conjugate | Linker Type | IC50 (ng/mL) | Reference |
| N87 | Her2 | Trastuzumab-Thailanstatin | Lysine-linked | 13-50 | [7] |
| BT474 | Her2 | Trastuzumab-Thailanstatin | Lysine-linked | 13-50 | [7] |
| HCC1954 | Her2 | Trastuzumab-Thailanstatin | Lysine-linked | 13-50 | [7] |
| MDA-MB-361-DYT2 | Her2 (moderate) | Trastuzumab-Thailanstatin (DAR >3.5) | Lysine-linked | 25-80 | [7] |
| A549 | - | Maytansinoid Compound | - | Varies | [8] |
| A2780 | - | Maytansinoid Compound | - | Varies | [8] |
Experimental Protocols
Protocol 1: Lysine-Based Conjugation of M24 to an Antibody using a Non-Cleavable Linker (e.g., SMCC)
This protocol describes a general method for conjugating a thiol-containing maytansinoid derivative like M24 to the lysine residues of a monoclonal antibody using the heterobifunctional linker SMCC. This is a two-step process[9][10].
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Maytansine derivative M24 (with a free thiol group)
-
Reaction Buffer: Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5) with EDTA (e.g., 2 mM)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Analytical instruments (UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Procedure:
Step 1: Antibody Modification with SMCC
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Calculate the required amount of SMCC for a desired molar excess over the antibody (e.g., 5-10 fold molar excess).
-
Add the calculated volume of the SMCC stock solution to the mAb solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess, unreacted SMCC by SEC using a desalting column equilibrated with the reaction buffer or by TFF.
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
Step 2: Conjugation of M24 to the Modified Antibody
-
Dissolve the M24 payload in a suitable organic solvent (e.g., DMSO).
-
Add the M24 solution to the purified SMCC-modified antibody solution. A typical molar excess of M24 over the antibody is 3-5 fold.
-
Incubate the reaction mixture at room temperature for 4-16 hours, protected from light.
-
Quench any unreacted maleimide (B117702) groups by adding a quenching solution (e.g., N-acetylcysteine) and incubate for an additional 30 minutes.
-
Purify the resulting M24-ADC from unreacted payload and other small molecules using SEC or TFF.
-
Concentrate the purified ADC to the desired concentration.
Protocol 2: Characterization of M24-ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC [11][12][13][14][15]
HIC separates ADC species based on their hydrophobicity. Since each conjugated M24 molecule increases the hydrophobicity of the antibody, species with different numbers of payloads can be resolved.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the purified M24-ADC onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.
2. Mass Spectrometry (MS) for DAR and Structural Confirmation [16][17][18][19]
LC-MS analysis of the intact or reduced ADC can confirm the molecular weight of the conjugate and provide a more accurate DAR value.
Procedure (Intact Mass Analysis):
-
Desalt the ADC sample using a suitable method.
-
Analyze the sample by LC-MS using a reversed-phase column and a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species.
-
Calculate the DAR based on the mass difference between the unconjugated antibody and the conjugated species.
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the M24-ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.
Materials:
-
M24-ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to measure DAR (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Spike the M24-ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.
-
Isolate the ADC from the plasma using a suitable method (e.g., affinity purification with Protein A/G beads).
-
Analyze the isolated ADC by HIC-HPLC or LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess the stability of the conjugate.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the M24-ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
M24-ADC, unconjugated antibody, and free M24 payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the M24-ADC, unconjugated antibody, and free M24 payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the test article dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of action of a Maytansine M24-ADC.
Caption: Experimental workflow for M24-ADC synthesis and evaluation.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hpst.cz [hpst.cz]
- 17. perlan.com.pl [perlan.com.pl]
- 18. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for Antibody Selection and Conjugation with Maytansine Derivative M24
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection of suitable antibodies and the subsequent conjugation process with the maytansine (B1676224) derivative M24, a potent microtubule-disrupting agent. The protocols outlined below are based on established methodologies for maytansinoid-based Antibody-Drug Conjugates (ADCs) and serve as a foundation for developing novel cancer therapeutics.
Introduction to Maytansinoid ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule payload.[1] Maytansinoids, such as DM1 and DM4, are highly cytotoxic agents that inhibit microtubule assembly, leading to mitotic arrest and cell death.[2][] Their high potency makes them ideal payloads for ADCs.[2] The maytansine derivative M24 is a payload used in the development of next-generation ADCs.[4] The successful development of a maytansinoid ADC hinges on the careful selection of the antibody, the linker chemistry, and the conjugation strategy.
Antibody Selection Criteria for M24 Conjugation
The choice of the monoclonal antibody (mAb) is a critical determinant of the ADC's efficacy and safety. The ideal antibody for M24 conjugation should possess the following characteristics:
-
High Target Antigen Specificity and Expression: The target antigen should be highly and specifically expressed on the surface of tumor cells with minimal expression on healthy tissues.[1] This ensures targeted delivery of the cytotoxic payload and minimizes off-target toxicity.[5]
-
Efficient Internalization: Upon binding to the target antigen, the antibody-antigen complex must be rapidly and efficiently internalized by the tumor cell, typically through receptor-mediated endocytosis.[1][6] This is essential for the intracellular release of the maytansinoid payload.
-
High Binding Affinity: The antibody should exhibit high affinity for its target antigen to ensure effective binding and retention at the tumor site.
-
Low Immunogenicity: Humanized or fully human antibodies are preferred to minimize the potential for an immune response in patients.
-
Favorable Pharmacokinetics: The antibody should have a long circulating half-life to allow for sufficient tumor accumulation.
-
Sufficient Number of Accessible Conjugation Sites: For random conjugation strategies, such as lysine (B10760008) conjugation, the antibody should have a sufficient number of solvent-accessible lysine residues for linker attachment.[7]
This compound and Linker Chemistry
This compound is a potent cytotoxic agent designed for ADC development.[4] The conjugation of M24 to an antibody is achieved through a chemical linker. The choice of linker is crucial as it influences the stability, efficacy, and safety of the ADC.[8]
Types of Linkers for Maytansinoid Conjugation:
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell (e.g., by proteases, glutathione (B108866), or low pH).[9] This allows for the release of the active maytansinoid payload.
-
Non-cleavable Linkers: These linkers remain intact, and the payload is released upon lysosomal degradation of the antibody.[8] An example is the stable thioether linker MCC (4-[N-maleimidomethyl] cyclohexane-1-carboxylate) used in Trastuzumab Emtansine (T-DM1).[1]
The hydrophilicity of the linker can also impact the properties of the ADC. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetics of the ADC and may help overcome multidrug resistance.[9][10]
Experimental Protocols
The following protocols provide a general framework for the conjugation of a maytansine derivative like M24 to a selected antibody. Note: These protocols are based on established methods for maytansinoids like DM1 and may require optimization for M24.
Protocol 1: Antibody Modification with a Bifunctional Linker (Lysine Conjugation)
This protocol describes the modification of an antibody with a heterobifunctional linker, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), to introduce maleimide (B117702) groups for subsequent conjugation to a thiol-containing maytansinoid.
Materials:
-
Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
Procedure:
-
Prepare a stock solution of the SMCC linker in DMSO.
-
Adjust the pH of the antibody solution to 7.2-7.4.
-
Add the SMCC linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
-
Determine the concentration of the modified antibody.
Protocol 2: Conjugation of Thiol-Containing this compound
This protocol describes the conjugation of a thiol-containing maytansine derivative (assuming M24 has or is modified to have a free thiol group) to the maleimide-modified antibody.
Materials:
-
Maleimide-modified antibody from Protocol 1
-
Thiol-containing this compound
-
DMSO
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
Procedure:
-
Prepare a stock solution of the thiol-containing M24 in DMSO.
-
Add the M24 solution to the modified antibody solution at a specific molar ratio (e.g., 1.5-2.0 fold molar excess of M24 to maleimide groups on the antibody).
-
Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).
Protocol 3: Purification of the M24-ADC
Purification is essential to remove unreacted M24, linker, and any aggregated antibody.
Materials:
-
Crude M24-ADC reaction mixture
-
Purification column (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
Load the crude ADC reaction mixture onto the purification column.
-
Elute the ADC using the appropriate purification buffer.
-
Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE to identify the fractions containing the purified ADC.
-
Pool the purified ADC fractions and concentrate if necessary.
-
Sterile filter the final ADC solution.
Protocol 4: Characterization of the M24-ADC
Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC.[11][12]
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the maytansinoid (e.g., ~252 nm). The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[13]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the ADC and thus the DAR.[14]
Other Characterization Assays:
-
Size Exclusion Chromatography (SEC): To assess the level of aggregation.[15]
-
SDS-PAGE: To confirm the integrity of the antibody after conjugation.
-
Binding Affinity Assay (e.g., ELISA, SPR): To ensure that the conjugation process has not compromised the antibody's binding to its target antigen.
Protocol 5: In Vitro Cytotoxicity Assay
This assay determines the potency of the M24-ADC in killing target cancer cells.[16]
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
M24-ADC, unconjugated antibody, and free M24
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the M24-ADC, unconjugated antibody, and free M24.
-
Incubate for a defined period (e.g., 72-120 hours).
-
Assess cell viability using a suitable reagent.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 6: In Vivo Efficacy Study (General Guideline)
In vivo studies are crucial to evaluate the anti-tumor activity and tolerability of the M24-ADC.[17][18]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for xenograft model
-
M24-ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the M24-ADC, vehicle, and controls intravenously at predetermined doses and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and tissues for further analysis.
Data Presentation
Quantitative data from ADC characterization and in vitro studies should be summarized in clear and concise tables.
Table 1: Characterization of M24-ADC
| Parameter | Method | Result |
| Antibody Concentration | UV-Vis (A280) | X.X mg/mL |
| Average DAR | UV-Vis / HIC / MS | Y.Y |
| Monomer Purity | SEC-HPLC | >95% |
| Free Drug Level | RP-HPLC | <1% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg |
| Binding Affinity (KD) | SPR / ELISA | Z.Z nM |
Table 2: In Vitro Cytotoxicity of M24-ADC
| Cell Line | Antigen Expression | Compound | IC50 (nM) |
| Target Cell Line A | +++ | M24-ADC | A.A |
| Free M24 | B.B | ||
| Unconjugated Antibody | >1000 | ||
| Control Cell Line B | - | M24-ADC | >1000 |
| Free M24 | C.C | ||
| Unconjugated Antibody | >1000 |
Visualizations
Logical Workflow for Antibody Selection
Caption: A logical workflow for the selection of a suitable antibody for M24 conjugation.
Mechanism of Action of a Maytansinoid-Based ADC
Caption: General mechanism of action of a maytansinoid-based ADC.
Experimental Workflow for ADC Conjugation and Purification
Caption: A typical experimental workflow for the conjugation and purification of an M24-ADC.
Conclusion
The development of a successful ADC with the this compound requires a systematic approach to antibody selection, linker design, and conjugation chemistry. The protocols and guidelines presented here provide a solid foundation for researchers to produce and evaluate novel M24-based ADCs. Careful optimization of each step, particularly the conjugation conditions and purification methods, is essential to obtain a homogeneous and effective therapeutic agent with a desirable therapeutic window.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of M24 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells.[1] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[1] An ADC is comprised of three key components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1][2] The intricate nature of these molecules presents unique analytical challenges, requiring a comprehensive suite of methods to ensure their quality, safety, and efficacy.[3]
This document provides detailed application notes and protocols for the analytical characterization of a hypothetical ADC, designated as M24. The methodologies described herein are fundamental for any ADC development program and are designed to assess critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), aggregation, charge variants, and glycan profile. Robust analytical techniques are crucial throughout the development process, from initial screening to manufacturing and quality control.[1]
I. Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for an ADC as it directly influences both the potency and potential toxicity of the therapeutic.[4] An optimal DAR is essential for balancing efficacy and safety.[5] Various analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.
A. Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and drug load distribution for cysteine-conjugated ADCs.[6] It separates ADC species based on the increased hydrophobicity conferred by the conjugated payload.[5][7]
-
Sample Preparation:
-
Prepare the M24 ADC sample at a concentration of 1 mg/mL in the mobile phase A.
-
If necessary, perform a buffer exchange into the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area of each DAR species × Number of drugs for that species) / Σ (Total Peak Area)[]
-
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR analysis, particularly for reduced ADCs where the heavy and light chains are separated.[6] This method is also compatible with mass spectrometry.[9]
-
Sample Preparation:
-
Reduce the M24 ADC sample by incubating with a reducing agent (e.g., DTT) to separate the heavy and light chains.
-
Prepare the reduced sample at a concentration of 1 mg/mL in 0.1% trifluoroacetic acid (TFA) in water.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S, 1000 Å).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Calculate the average DAR by measuring the weighted peak area percentage of each conjugated heavy and light chain.[]
-
C. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides accurate mass measurements for intact ADCs and their subunits, enabling precise DAR determination.[10]
-
Sample Preparation:
-
For intact mass analysis, dilute the M24 ADC to 0.5 mg/mL in a suitable buffer.
-
For deglycosylated analysis, treat the ADC with PNGase F to remove N-linked glycans prior to analysis.[10]
-
-
LC-MS Conditions:
-
LC System: A high-resolution LC system.
-
MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[7]
-
Column: A reversed-phase column suitable for large proteins.
-
Mobile Phases and Gradient: Similar to RP-HPLC conditions.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the masses of the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.[10]
-
Quantitative Data Summary: DAR Analysis
| Analytical Method | Parameter Measured | Typical Value for M24 ADC |
| HIC | Average DAR | 3.8 |
| RP-HPLC (reduced) | Average DAR | 3.9 |
| LC-MS (intact) | Average DAR | 3.85 |
II. Aggregation Analysis
Aggregation of ADCs is a critical quality attribute to monitor as it can impact efficacy and potentially lead to immunogenicity.[11][12]
A. Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the most common method for quantifying aggregates and fragments.[2][11]
-
Sample Preparation:
-
Prepare the M24 ADC sample at a concentration of 1 mg/mL in the SEC mobile phase.
-
-
Chromatographic Conditions:
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Waters BEH200A).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
B. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution of particles in a solution and can be used to detect the presence of aggregates.[11]
-
Sample Preparation:
-
Filter the M24 ADC sample through a 0.22 µm filter.
-
Prepare the sample at a concentration of 1 mg/mL in a suitable buffer.
-
-
Instrument Settings:
-
Set the temperature to 25°C.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh or PDI can indicate aggregation.
-
Quantitative Data Summary: Aggregation Analysis
| Analytical Method | Parameter Measured | Specification for M24 ADC |
| SEC | % Aggregates | ≤ 2.0% |
| SEC | % Monomer | ≥ 98.0% |
| DLS | Polydispersity Index (PDI) | < 0.2 |
III. Charge Variant Analysis
Charge heterogeneity in ADCs can arise from various post-translational modifications and the conjugation process itself, potentially affecting stability and biological activity.[13][14]
A. Ion-Exchange Chromatography (IEX)
Ion-Exchange Chromatography (IEX), particularly cation-exchange chromatography, is a widely used method for separating and quantifying charge variants.
-
Sample Preparation:
-
Prepare the M24 ADC sample at a concentration of 1 mg/mL.
-
Perform a buffer exchange into the IEX mobile phase A if necessary.
-
-
Chromatographic Conditions:
-
Column: A weak cation-exchange column (e.g., Waters BioResolve SCX mAb).
-
Mobile Phase A: 20 mM MES, pH 6.0.
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.
-
Gradient: A linear salt gradient from 0% to 50% Mobile Phase B over 50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to acidic, main, and basic charge variants.
-
Calculate the percentage of each variant relative to the total peak area.
-
B. Imaged Capillary Isoelectric Focusing (icIEF)
icIEF is a high-resolution technique that separates proteins based on their isoelectric point (pI).[15]
-
Sample Preparation:
-
Mix the M24 ADC sample with ampholytes, pI markers, and other components of the separation matrix according to the instrument manufacturer's instructions.
-
-
Instrument Settings:
-
Perform focusing under a high voltage for a specified time.
-
Mobilize the focused protein bands past a UV detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to different charge variants based on their pI.
-
Quantitative Data Summary: Charge Variant Analysis
| Analytical Method | Parameter Measured | Distribution for M24 ADC |
| IEX | % Acidic Variants | 15-25% |
| IEX | % Main Peak | 60-70% |
| IEX | % Basic Variants | 10-20% |
| icIEF | pI of Main Peak | 8.5 |
IV. Glycan Analysis
The glycan profile of the antibody component of an ADC is a critical quality attribute as it can influence the stability, efficacy, and immunogenicity of the therapeutic.[16][17]
A. N-Glycan Analysis by LC-MS
This method involves the enzymatic release of N-linked glycans, fluorescent labeling, and subsequent analysis by LC-MS.
-
Glycan Release:
-
Denature the M24 ADC sample.
-
Incubate the denatured ADC with PNGase F to release the N-linked glycans.[17]
-
-
Glycan Labeling:
-
Label the released glycans with a fluorescent dye such as 2-aminobenzamide (B116534) (2-AB).[16]
-
-
LC-MS Analysis:
-
Separate the labeled glycans using a HILIC column.
-
Detect the glycans using a fluorescence detector and identify them by mass spectrometry.
-
-
Data Analysis:
-
Identify the different glycan structures based on their retention times and mass-to-charge ratios.
-
Calculate the relative abundance of each glycan species.
-
Quantitative Data Summary: N-Glycan Profile
| Glycan Species | Relative Abundance in M24 ADC |
| G0F | 40-50% |
| G1F | 30-40% |
| G2F | 5-15% |
| Man5 | < 5% |
V. Visualizations of Workflows and Pathways
Workflow for M24 ADC Characterization
Caption: Workflow for the analytical characterization of M24 ADC.
Logical Relationship of Analytical Methods
Caption: Logical relationship between ADC properties and analytical methods.
Conclusion
The analytical characterization of ADCs is a complex but essential process for ensuring the development of safe and effective cancer therapeutics.[1] The methods and protocols outlined in this document for the hypothetical M24 ADC provide a comprehensive framework for assessing the critical quality attributes of these novel biopharmaceuticals. A thorough understanding and implementation of these analytical techniques are paramount for successful ADC development and regulatory approval.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. veranova.com [veranova.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. researchgate.net [researchgate.net]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. sciex.com [sciex.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. sciex.com [sciex.com]
- 14. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. sumibe.co.jp [sumibe.co.jp]
- 17. agilent.com [agilent.com]
Determining the Drug-to-Antibody Ratio for Maytansine M24 ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload Maytansine M24. Accurate and reproducible DAR measurement is a critical quality attribute (CQA) that directly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[1] The following sections detail the most common analytical techniques for this purpose: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Introduction to Maytansine M24 ADCs and DAR
Maytansinoids, such as Maytansine M24, are potent anti-tubulin agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, the resulting ADC can selectively deliver the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[4] The DAR, or the average number of drug molecules conjugated to a single antibody, is a key parameter to control during ADC development and manufacturing. An optimal DAR is crucial, as a low ratio may lead to insufficient efficacy, while a high ratio can negatively affect pharmacokinetics, stability, and toxicity.[5][6]
Analytical Methodologies for DAR Determination
Several orthogonal analytical methods are employed to accurately determine the DAR of Maytansine M24 ADCs. The choice of method often depends on the conjugation chemistry (e.g., cysteine-linked or lysine-linked), the desired level of detail, and the developmental stage of the ADC.[7]
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs under non-denaturing conditions.[8][9] The principle of HIC relies on the separation of ADC species based on their hydrophobicity. The conjugation of the hydrophobic Maytansine M24 payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[10]
Objective: To separate and quantify the different drug-loaded species of a Maytansine M24 ADC and calculate the average DAR.
Materials:
-
Maytansine M24 ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
Procedure:
-
Sample Preparation: Dilute the Maytansine M24 ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Data Presentation:
| Peak Elution Order | ADC Species | Number of Drugs (n) | Relative Peak Area (%) |
| 1 | Unconjugated mAb | 0 | 5.2 |
| 2 | ADC | 2 | 25.8 |
| 3 | ADC | 4 | 55.1 |
| 4 | ADC | 6 | 12.3 |
| 5 | ADC | 8 | 1.6 |
| Average DAR | 3.8 |
Caption: Example HIC-HPLC data for a cysteine-linked Maytansine M24 ADC.
Caption: Workflow for DAR determination using HIC-HPLC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination.[11] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.[8] For lysine-linked ADCs, which are more heterogeneous, intact mass analysis by LC-MS is often preferred.
Objective: To determine the average DAR of a cysteine-linked Maytansine M24 ADC by analyzing its reduced light and heavy chains.
Materials:
-
Maytansine M24 ADC sample
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in PBS
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
UHPLC system with a UV detector
-
RP column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)
Procedure:
-
Sample Reduction: Incubate the ADC sample (1 mg/mL) with 10 mM DTT at 37 °C for 30 minutes.
-
HPLC Method:
-
Set the column temperature to 80 °C.
-
Inject 5 µL of the reduced sample.
-
Run a linear gradient from 30% to 50% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light (L0, L1) and heavy (H0, H1, H2, H3) chains.
-
Calculate the DAR for the light and heavy chains separately and then sum them for the total average DAR.
-
Data Presentation:
| Chain | Species | Number of Drugs (n) | Relative Peak Area (%) | Weighted DAR |
| Light | L0 | 0 | 40 | 0.6 |
| L1 | 1 | 60 | ||
| Heavy | H0 | 0 | 10 | 3.2 |
| H1 | 1 | 35 | ||
| H2 | 2 | 45 | ||
| H3 | 3 | 10 | ||
| Total Average DAR | 3.8 |
Caption: Example RP-HPLC data for a reduced cysteine-linked Maytansine M24 ADC.
References
- 1. medium.com [medium.com]
- 2. sketchviz.com [sketchviz.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Mertansine - Wikipedia [en.wikipedia.org]
- 6. lcms.cz [lcms.cz]
- 7. criver.com [criver.com]
- 8. agilent.com [agilent.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Maytansine Derivative M24 ADC Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation efficiency of the Maytansine derivative M24 to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how is it typically conjugated?
A1: M24 is a potent maytansinoid payload, an inhibitor of microtubule assembly, used in the development of Antibody-Drug Conjugates (ADCs).[1] It has been used in the ADC REGN5093-M114, where it was conjugated to lysine (B10760008) residues of a MET-targeting bispecific antibody via a protease-cleavable linker designated M114.[1][2] The target Drug-to-Antibody Ratio (DAR) for this ADC was approximately 3.2.[2][3]
Q2: What are the most critical factors influencing the conjugation efficiency of maytansinoid ADCs?
A2: Several factors critically impact the efficiency of ADC conjugation. These include the reaction conditions (pH, temperature, and time), the quality and purity of the antibody and the drug-linker, and the specific chemistry of the linker used.[2] Optimizing these parameters is essential to achieve a high yield of the desired ADC with a consistent DAR.
Q3: Why is the Drug-to-Antibody Ratio (DAR) important and what is the ideal range?
A3: The DAR is a crucial quality attribute of an ADC as it significantly influences its therapeutic efficacy and safety. An ideal DAR is typically between 2 and 4. Under-conjugation (low DAR) can lead to insufficient potency, while over-conjugation (high DAR) may result in reduced solubility, increased aggregation, higher immunogenicity, and faster clearance from circulation.[2]
Q4: What causes ADC aggregation and how can it be minimized?
A4: Aggregation of ADCs can be caused by several factors, including the inherent properties of the antibody, unfavorable buffer conditions (pH and salt concentration), and the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload like a maytansinoid.[1][4] To minimize aggregation, one can optimize buffer conditions, use hydrophilic linkers (e.g., containing polyethylene (B3416737) glycol - PEG), or employ solid-phase immobilization of the antibody during conjugation.[5][6]
Q5: What are the differences between cleavable and non-cleavable linkers, and which is used with M24?
A5: Cleavable linkers are designed to release the cytotoxic payload under specific conditions within the target cell (e.g., enzymatic cleavage, acidic pH), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[7] The choice of linker impacts the ADC's stability, efficacy, and safety profile.[7] The ADC REGN5093-M114 utilized a protease-cleavable linker known as M114 with the M24 payload.[2][8]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: Our experiments are consistently resulting in a low DAR, below our target of 3-4. What are the potential causes and how can we improve our conjugation efficiency?
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize pH: For lysine conjugation, a slightly basic pH (typically 7.5-8.5) is required to ensure the lysine residues are deprotonated and reactive. Reaction Time and Temperature: Increase the reaction time or temperature within a reasonable range to drive the conjugation to completion. Monitor the reaction kinetics to determine the optimal endpoint. |
| Poor Quality of Reactants | Antibody Purity: Ensure the antibody solution is free from contaminants and aggregates. Use high-quality, purified antibody. Drug-Linker Integrity: Verify the purity and reactivity of the M24-linker complex. The linker's reactive group (e.g., NHS-ester for lysine conjugation) can hydrolyze over time. |
| Insufficient Molar Excess of Drug-Linker | Increase Molar Ratio: Incrementally increase the molar excess of the M24-linker complex relative to the antibody to favor the forward reaction. |
| Buffer Composition | Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris, as they will compete with the antibody's lysine residues for reaction with the linker. Opt for buffers like PBS or borate. |
Issue 2: High Drug-to-Antibody Ratio (DAR) and Heterogeneity
Question: We are observing a DAR higher than our target, and the product is very heterogeneous. How can we achieve better control over the conjugation?
| Potential Cause | Troubleshooting Steps |
| Excessive Molar Ratio of Drug-Linker | Reduce Molar Excess: Carefully titrate down the molar ratio of the M24-linker to the antibody. |
| Prolonged Reaction Time | Optimize Reaction Duration: Perform time-course experiments to identify the point at which the target DAR is achieved without significant over-conjugation. |
| Non-Optimal pH | Fine-tune pH: A slightly lower pH (while still in the effective range for lysine reactivity) can sometimes slow down the reaction and provide better control. |
| Purification Method | Implement HIC Purification: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DARs. This can be used to isolate the desired DAR population. |
Issue 3: ADC Aggregation During or After Conjugation
Question: We are experiencing significant aggregation of our M24 ADC, leading to product loss and poor quality. What can be done to mitigate this?
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | Use Hydrophilic Linkers: If possible, incorporate hydrophilic moieties like PEG into the linker design to improve the solubility of the final ADC.[5][6] Formulation Optimization: Add excipients such as polysorbate to the formulation to prevent aggregation.[4] |
| Unfavorable Buffer Conditions | Optimize Buffer: Screen different buffer systems, pH levels, and salt concentrations to find conditions that promote ADC stability.[1] |
| High Protein Concentration | Adjust Concentration: Perform the conjugation at a lower antibody concentration to reduce intermolecular interactions that can lead to aggregation. |
| Storage Conditions | Optimize Storage: Store the purified ADC at low temperatures (e.g., 2-8°C or frozen) in a stability-optimized buffer. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Lysine-Targeted Conjugation of a Maytansinoid Payload
This protocol provides a general framework. Specific parameters should be optimized for the M24-linker and the antibody being used.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free conjugation buffer (e.g., PBS, pH 7.5-8.5).
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
Drug-Linker Preparation:
-
Dissolve the M24-linker complex in an appropriate organic co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the calculated molar excess of the M24-linker stock solution to the antibody solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined duration (e.g., 1-4 hours) with gentle mixing.
-
-
Purification:
-
Remove unconjugated drug-linker and reaction byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
To isolate a more homogeneous DAR population, perform Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization:
-
Determine the average DAR using techniques such as UV-Vis spectroscopy, Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Confirm the integrity and purity of the ADC using SDS-PAGE.
-
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. adcreview.com [adcreview.com]
- 3. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Conjugation of Emtansine Onto Trastuzumab Promotes Aggregation of the Antibody-Drug Conjugate by Reducing Repulsive Electrostatic Interactions and Increasing Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
Technical Support Center: Troubleshooting Aggregation of Maytansine M24 ADCs
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the aggregation of Maytansine M24 antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation and precipitation of our Maytansine M24 ADC during and after conjugation. What are the likely causes?
A1: Aggregation of Maytansine M24 ADCs is a common challenge primarily driven by the hydrophobic nature of the maytansinoid payload.[1][2] Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic M24 molecules per antibody enhances the overall hydrophobicity of the ADC, leading to a greater propensity for self-association and aggregation.[1]
-
Hydrophobic Interactions: The maytansinoid payload can create hydrophobic patches on the antibody surface, which can interact with similar patches on other ADC molecules, initiating the aggregation process.
-
Conjugation Conditions: The conjugation process itself can introduce stress factors. The use of organic co-solvents to solubilize the M24 drug-linker may partially denature the antibody, exposing hydrophobic core residues and promoting aggregation. The pH of the conjugation buffer can also play a critical role; if it is near the isoelectric point (pI) of the antibody, solubility can decrease, leading to aggregation.
-
Formulation Composition: The final formulation of the ADC is crucial. Suboptimal buffer conditions, such as inappropriate pH or low salt concentrations, can fail to adequately stabilize the ADC and prevent aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect the aggregation of Maytansine M24 ADCs?
A2: While specific quantitative data for Maytansine M24 is not publicly available, the trend for maytansinoid ADCs demonstrates a direct correlation between DAR and aggregation. Higher DAR values lead to a significant increase in hydrophobicity, which in turn increases the propensity for aggregation. For many auristatin-based ADCs, which also utilize hydrophobic payloads, a DAR greater than 4 is often associated with increased aggregation.[1]
| Drug-to-Antibody Ratio (DAR) | Relative Hydrophobicity | Propensity for Aggregation |
| 2 | Low | Low |
| 4 | Moderate | Moderate |
| 8 | High | High |
Caption: General relationship between DAR, hydrophobicity, and aggregation propensity for ADCs with hydrophobic payloads.
Q3: What analytical techniques can we use to detect and characterize aggregates in our Maytansine M24 ADC preparations?
A3: A multi-pronged analytical approach is recommended to accurately detect and characterize ADC aggregates. No single technique is sufficient on its own.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (aggregates). It separates molecules based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. It is particularly useful for identifying the early onset of aggregation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be used to assess the heterogeneity of the ADC preparation and can also provide an indirect measure of aggregation propensity.
-
Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is a high-resolution separation technique that can separate a wide range of particle sizes, making it suitable for characterizing complex mixtures of monomers, dimers, and higher-order aggregates.
Troubleshooting Guides
Problem: Visible precipitation is observed immediately following the conjugation reaction.
Possible Cause:
-
High concentration of the ADC in a buffer that does not sufficiently mitigate hydrophobic interactions.
-
Use of a high percentage of organic co-solvent during conjugation, leading to antibody denaturation and precipitation upon buffer exchange.
Solution Workflow:
Caption: Troubleshooting workflow for immediate post-conjugation precipitation.
Problem: SEC analysis reveals a significant and increasing percentage of high molecular weight (HMW) species upon storage.
Possible Cause:
-
The inherent hydrophobicity of the Maytansine M24 payload is driving aggregation over time.
-
The formulation buffer is not providing adequate long-term stability.
-
Suboptimal storage conditions (e.g., temperature, agitation).
Mitigation Strategies:
-
Linker Modification: While the M24 linker is defined, for future ADC design, consider incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties.[2][3][4] These can shield the hydrophobic payload and reduce the propensity for aggregation.[2][3][4]
Caption: Impact of linker hydrophilicity on ADC aggregation.
-
Formulation Optimization: A systematic screening of formulation conditions is critical. This should include:
-
pH: Evaluate a range of pH values to find the point of maximum stability, which is typically 1-2 units away from the antibody's pI.
-
Excipients: Screen stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20, polysorbate 80). These can help to minimize protein-protein interactions and prevent aggregation.
-
| Excipient Class | Example | Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 2-10% (w/v) | Preferential exclusion, vitrification |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress aggregation, increase solubility |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (w/v) | Prevent surface-induced aggregation |
Caption: Common excipients for ADC formulation and their mechanisms.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A silica-based column with a pore size appropriate for separating monoclonal antibodies and their aggregates (e.g., 300 Å).
-
Mobile Phase: A buffer that minimizes secondary interactions with the column matrix, such as a phosphate (B84403) or histidine buffer at neutral pH containing 150-300 mM NaCl.
-
Sample Preparation: Dilute the Maytansine M24 ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject 10-20 µL of the sample and elute at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Formulation Screening Using a 96-Well Plate Format
-
Plate Preparation: In a 96-well plate, prepare a matrix of different formulation buffers varying in pH and excipient composition.
-
ADC Addition: Add a small, consistent volume of your concentrated Maytansine M24 ADC to each well to achieve a final concentration of 1-2 mg/mL.
-
Stress Conditions: Subject the plate to accelerated stress conditions, such as elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks). Include a control plate stored at 4°C.
-
Analysis: At specified time points, analyze the samples from each well for aggregation using a high-throughput method like DLS or by transferring to an SEC-HPLC system.
-
Data Evaluation: Compare the percentage of aggregate formation across the different formulations to identify the optimal buffer conditions for stability.
By systematically addressing the factors that contribute to aggregation and employing robust analytical techniques, researchers can successfully troubleshoot and mitigate aggregation issues with Maytansine M24 ADCs, leading to the development of more stable and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving Stability and Shelf-Life of M24-based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and handling of M24-based Antibody-Drug Conjugates (ADCs). Our goal is to help you enhance the stability and extend the shelf-life of your ADC constructs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Reduced Potency in in vitro Assays Over Time | Hydrolysis of the linker or degradation of the payload at physiological pH (around 7.4). | - pH Control: Ensure the pH of your assay buffer is strictly controlled. - Minimize Incubation Time: Reduce the pre-incubation time of the ADC in physiological buffer before cell application. - Formulation Optimization: For storage and dilution, consider formulating the ADC in a buffer that enhances stability, such as a citrate (B86180) or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 6.0-6.5). |
| Visible Aggregation or Precipitation of ADC Solution | - High Drug-to-Antibody Ratio (DAR): A high number of hydrophobic payloads per antibody increases overall hydrophobicity, promoting aggregation. - Suboptimal Formulation Buffer: The buffer may lack stabilizing excipients or have an inappropriate pH. - Inappropriate Storage Conditions: Freeze-thaw cycles or incorrect temperatures can induce stress and aggregation. | - Optimize DAR: Aim for a lower DAR if possible to reduce hydrophobicity. - Formulation Enhancement: Screen different buffer conditions and include stabilizing excipients. - Storage Protocol: Aliquot the ADC to avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization in the presence of cryoprotectants. Store at recommended ultra-cold temperatures (-20°C to -80°C).[1] |
| Inconsistent Results in Plasma Stability Assays | - Assay Artifacts: Experimental conditions may be causing artificial degradation. - Inherent Instability: The ADC itself may be unstable in plasma. - Analytical Issues: The ADC may be degrading during analysis, or there may be instrumental problems.[2] | - Optimize Assay Conditions: Maintain physiological pH (7.4) and temperature (37°C).[2] - Include Controls: Run parallel experiments with the ADC in buffer alone to differentiate between plasma-mediated and inherent instability.[2] - Analytical Best Practices: Minimize sample handling time and keep samples at low temperatures. Regularly perform system suitability tests on your analytical instruments (e.g., HPLC).[2] |
| Loss of Conjugated Payload (Decreasing DAR) During Storage | Cleavage of the linker due to chemical instability. | - Linker Chemistry: If using a labile linker, consider switching to a more stable linker chemistry. - Storage Buffer: Ensure the storage buffer composition and pH are optimized for linker stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability and shelf-life of M24-based ADCs?
A1: Several key factors influence ADC stability:
-
Linker Chemistry: The type of chemical bond used to attach the payload to the antibody is critical. Some linkers are more susceptible to cleavage in circulation than others.[2]
-
Conjugation Site: The location of the drug-linker on the antibody can impact stability.[2]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to aggregation.
-
Drug-to-Antibody Ratio (DAR): A higher DAR can increase hydrophobicity and aggregation risk.
-
Formulation: The pH, buffer composition, and presence of stabilizing excipients are crucial for maintaining stability.[]
-
Storage Conditions: Temperature, exposure to light, and freeze-thaw cycles can all affect the integrity of the ADC.[1][4]
Q2: What are the best storage conditions for M24-based ADCs?
A2: Proper storage is essential to maintain the stability and efficacy of ADCs.
-
Temperature: Generally, ADCs should be stored at ultra-cold temperatures, ranging from -20°C to -80°C, depending on the specific formulation.[1] Some ADCs may be stored at 4°C for a few weeks.[5][6] Always refer to the product-specific datasheet.[7]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to aggregation.[4] It is recommended to aliquot the ADC into smaller, single-use volumes.[4]
-
Light Exposure: Conjugated antibodies, especially those with fluorescent payloads, should be protected from light.[4]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is often the preferred method as it can significantly improve stability.[6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an M24-based ADC?
A3: The DAR is a critical quality attribute that directly impacts ADC stability. A high DAR, meaning a larger number of payload molecules per antibody, increases the overall hydrophobicity of the ADC. This can lead to intermolecular interactions that cause aggregation and precipitation. Conversely, a very low DAR may result in reduced potency.[8] Therefore, optimizing the DAR is a key aspect of developing a stable and effective ADC.
Q4: What are some common analytical techniques to assess the stability of M24-based ADCs?
A4: Several analytical methods are used to monitor the physical and chemical stability of ADCs:
-
Size Exclusion Chromatography (SEC-HPLC): Used to detect and quantify aggregates and fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the average DAR and identify any degradation products or loss of the payload.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.
-
Differential Scanning Calorimetry (DSC): Measures the thermal stability of the ADC.
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To evaluate the stability of the M24-based ADC and the rate of payload deconjugation in a biologically relevant matrix like plasma.
Methodology:
-
ADC Incubation: Dilute the M24-based ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in phosphate-buffered saline (PBS) as a control.[2]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[2]
-
Sample Preparation: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.[2]
-
LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.[2]
-
Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability of the linker.[2]
Protocol 2: Aggregation Analysis by SEC-HPLC
Objective: To quantify the presence of high molecular weight species (aggregates) in the M24-based ADC solution over time and under different stress conditions.
Methodology:
-
Sample Preparation: Prepare samples of the M24-based ADC under different conditions (e.g., different formulations, temperatures, or after freeze-thaw cycles).
-
SEC-HPLC System Setup:
-
Column: A suitable size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer, such as phosphate-buffered saline, at a constant flow rate.
-
Detector: UV detector at 280 nm.
-
-
Analysis: Inject the ADC samples into the SEC-HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. The main peak represents the monomeric ADC, while earlier eluting peaks correspond to aggregates. Integrate the peak areas to calculate the percentage of aggregates in the sample.
Visualizations
Caption: Workflow for assessing the stability of M24-based ADCs.
Caption: Troubleshooting logic for M24-based ADC instability.
Caption: General mechanism of action for an M24-based ADC.
References
- 1. susupport.com [susupport.com]
- 2. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Cleavage for Maytansine Derivative M24 Payloads
This technical support center is designed for researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs) utilizing the Maytansine (B1676224) derivative M24 payload. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during the optimization of linker cleavage.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with M24-payload ADCs, focusing on optimizing the performance of the associated protease-cleavable M114 linker.
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of premature M24 payload release in plasma stability assays. | 1. Linker instability: The M114 linker may be susceptible to cleavage by plasma proteases.[1][2] 2. Assay conditions: Non-physiological pH or temperature during the assay can lead to artificial linker degradation.[3] 3. Thiol-maleimide exchange: If a maleimide (B117702) conjugation chemistry is used, exchange with serum albumin can cause payload loss.[4] | 1. Linker modification: While the M114 linker is selected for the REGN5093-M114 ADC, for developmental ADCs, consider linker engineering to enhance stability. This can include introducing steric hindrance or modifying the peptide sequence.[5] 2. Optimize assay protocol: Ensure the in vitro plasma stability assay is conducted at physiological pH (7.4) and 37°C. Include a buffer-only control to assess inherent ADC stability.[3] 3. Alternative conjugation: For novel constructs, explore alternative conjugation chemistries that are less prone to exchange reactions. |
| Low cytotoxic potency in vitro despite high antigen expression. | 1. Inefficient linker cleavage: The specific proteases required to cleave the M114 linker may be expressed at low levels in the target cancer cell line.[] 2. Impaired lysosomal trafficking: The ADC may not be efficiently transported to the lysosome, where the cleaving enzymes are most active.[7] 3. Payload efflux: The released M24 payload may be actively transported out of the cell by efflux pumps.[8] | 1. Quantify protease expression: Analyze the expression levels of lysosomal proteases (e.g., Cathepsin B, Cathepsin L) in the target cells.[9] 2. Trafficking studies: Conduct immunofluorescence imaging to visualize the intracellular trafficking of the ADC and its colocalization with lysosomes. 3. Efflux pump inhibition: Co-incubate cells with known efflux pump inhibitors to determine if this restores cytotoxicity. |
| Inconsistent results in enzymatic cleavage assays. | 1. Enzyme inactivity: The protease (e.g., Cathepsin B) used in the assay may have lost activity due to improper storage or handling.[10] 2. Incorrect buffer conditions: The pH and reducing agent concentration in the assay buffer may not be optimal for enzyme activity.[10] 3. Substrate degradation: The ADC or control substrate may be degrading under the assay conditions. | 1. Validate enzyme activity: Use a known fluorogenic substrate to confirm the activity of the protease stock.[10] 2. Optimize buffer: Ensure the assay buffer has the optimal pH for the specific protease (typically acidic for lysosomal proteases) and contains the necessary co-factors.[10] 3. Fresh reagents: Prepare fresh ADC and substrate solutions for each experiment. |
| High off-target toxicity in vivo. | 1. Premature payload release: The M114 linker is being cleaved in circulation, leading to systemic exposure to the M24 payload.[2] 2. "Bystander effect" in non-target tissues: If some payload is released prematurely, it may affect healthy cells.[11] | 1. In vivo stability assessment: Perform pharmacokinetic studies in animal models to quantify the levels of intact ADC and free M24 payload in circulation over time.[12] 2. Dose optimization: Titrate the ADC dose in vivo to find a therapeutic window that maximizes efficacy while minimizing toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the cleavage mechanism of the M114 linker used with the M24 maytansine derivative?
The M114 linker, used in the ADC REGN5093-M114, is a protease-cleavable linker.[7][13] This type of linker is designed to be stable in the bloodstream and is cleaved by proteases that are highly active within the lysosomes of cancer cells.[] While the specific protease that cleaves M114 is not publicly disclosed, protease-cleavable linkers in maytansinoid ADCs are commonly designed to be substrates for lysosomal proteases such as cathepsins.[14][]
Q2: How can I assess the stability of my M24-ADC in plasma?
An in vitro plasma stability assay is the standard method.[3] This involves incubating the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C over a time course.[3] At various time points, aliquots are taken, and the amount of intact ADC and released M24 payload is quantified, typically by LC-MS.[12] This allows for the determination of the ADC's plasma half-life.
Q3: What are the critical parameters for an enzymatic linker cleavage assay?
The key parameters for an enzymatic cleavage assay, such as a Cathepsin B assay, include:
-
Enzyme Concentration: Using a validated and active enzyme at an appropriate concentration.[10]
-
Substrate Concentration: The concentration of the ADC should be optimized for the assay.
-
Buffer Conditions: Maintaining the optimal pH (typically acidic for lysosomal proteases) and including any necessary co-factors or reducing agents.[10]
-
Incubation Time and Temperature: A time-course experiment at 37°C is usually performed to determine the rate of cleavage.[10]
-
Detection Method: Quantification of the released payload is typically done by LC-MS or by using a fluorogenic substrate analog of the linker.[10]
Q4: What is the "bystander effect" and how does it relate to linker cleavage?
The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring cancer cells that may not express the target antigen.[11] For the bystander effect to occur with protease-cleavable linkers like M114, the linker must be efficiently cleaved within the target cell to release a membrane-permeable form of the M24 payload.
Q5: My M24-ADC shows good in vitro potency but poor in vivo efficacy. What could be the issue?
Discrepancies between in vitro and in vivo results can arise from several factors related to linker cleavage and ADC stability:
-
Poor in vivo stability: The ADC may be clearing too rapidly from circulation due to premature linker cleavage or other clearance mechanisms.[4]
-
Suboptimal tumor penetration: The ADC may not be efficiently reaching the tumor site.
-
Different protease activity in vivo: The protease expression profile in the in vivo tumor microenvironment may differ from the in vitro cell line, leading to less efficient linker cleavage.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an M24-ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the concentration of released M24 payload over time.
Materials:
-
M24-ADC
-
Plasma (human, mouse, rat, or other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Protein A or G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Dilute the M24-ADC to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).[3]
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots and immediately freeze them at -80°C.
-
For analysis of intact ADC, thaw the samples and capture the ADC using Protein A or G resin.
-
Wash the resin to remove plasma proteins and elute the ADC.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload loss.
-
For analysis of the released M24 payload, precipitate the plasma proteins from the thawed samples using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of free M24 payload.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of the M114 linker to cleavage by Cathepsin B.
Materials:
-
M24-ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0)[]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
37°C incubator
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the M24-ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding Cathepsin B (e.g., 100 nM). Include a control reaction without the enzyme.
-
Incubate the reaction at 37°C.
-
At various time points, withdraw an aliquot and quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released M24 payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Visualizations
Caption: Troubleshooting workflow for premature payload release.
Caption: Pathway of protease-cleavable linker cleavage.
References
- 1. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. adcreview.com [adcreview.com]
- 14. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target toxicity of Maytansine M24 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Maytansine M24 and other maytansinoid-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target toxicity with maytansinoid ADCs?
A1: Off-target toxicity of maytansinoid ADCs is multifactorial and can be broadly categorized as either on-target, off-tumor toxicity or off-target, off-tumor toxicity.[1] The primary mechanisms include:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the maytansinoid payload.[1][2] This free, highly potent drug can then indiscriminately enter healthy cells, causing systemic toxicity.[1][3]
-
Non-Specific ADC Uptake: The ADC itself can be taken up by healthy cells, particularly in organs like the liver and hematopoietic cells, through mechanisms independent of target antigen binding.[4]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues. The ADC can bind to these healthy cells and induce cytotoxicity.[1]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high and heterogeneous DAR can exhibit faster clearance and increased non-specific toxicity.[4]
Q2: What is Maytansine M24?
A2: Maytansine derivative M24 is a drug-linker conjugate that can be used in the synthesis of Antibody-Drug Conjugates. For instance, it is utilized in the creation of REGN5093-M114, a METxMET ADC.[5]
Q3: How does the choice of linker impact the toxicity of a maytansinoid ADC?
A3: The linker is a critical component that significantly influences the safety and efficacy of an ADC.[3] There are two main types of linkers:
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment (e.g., acidic pH, presence of certain enzymes).[3][6] While this can lead to a potent bystander effect (killing of neighboring antigen-negative tumor cells), instability can cause premature drug release and systemic toxicity.[2][7][8]
-
Non-Cleavable Linkers: These linkers require the complete degradation of the antibody in the lysosome to release the payload.[3] This generally results in greater stability in circulation and lower off-target toxicity.[6][7][8] However, they typically lack a bystander effect.[6][7]
Q4: What is the "bystander effect" and how does it relate to off-target toxicity?
A4: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring cells that may not express the target antigen.[7] While this can be beneficial for treating heterogeneous tumors, a highly permeable payload released prematurely in circulation can diffuse into healthy bystander cells, contributing to off-target toxicity.[8]
Q5: What is "inverse targeting" and how can it mitigate maytansinoid ADC toxicity?
A5: Inverse targeting is a novel strategy that involves the co-administration of a payload-binding agent, such as an antibody fragment, along with the ADC. This agent "mops up" any prematurely released payload from the circulation, neutralizing it and preventing its uptake by healthy tissues, thereby reducing off-target toxicity.[9]
Troubleshooting Guides
Problem 1: High in vivo toxicity (e.g., weight loss, hematological toxicity) observed at low ADC doses.
| Possible Cause | Troubleshooting/Optimization Strategy |
-
Premature payload release due to linker instability. | Assess Linker Stability: Conduct a plasma stability assay to quantify the rate of payload release over time. Re-engineer the Linker: If the linker is unstable, consider using a more stable linker chemistry. For example, increasing the steric hindrance around a disulfide bond in a cleavable linker can enhance stability.[3] Alternatively, switching to a non-cleavable linker can significantly improve stability.[7][10]
-
High or heterogeneous Drug-to-Antibody Ratio (DAR). | Optimize DAR: Aim for a lower, more homogenous DAR (e.g., 2 or 4), which often provides a better therapeutic window.[11] Employ Site-Specific Conjugation: Use site-specific conjugation technologies to produce ADCs with a consistent DAR, which can reduce off-target toxicity and improve pharmacokinetics.[1]
-
Non-specific uptake of the ADC. | Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker to reduce non-specific binding and aggregation.[6][12] Evaluate Non-Specific Uptake: Use a non-targeting ADC control (an ADC with the same linker-drug but an antibody that doesn't bind to any target on the cells) to quantify non-specific uptake and cytotoxicity.
Problem 2: ADC shows potent in vitro cytotoxicity but limited in vivo efficacy and a narrow therapeutic window.
| Possible Cause | Troubleshooting/Optimization Strategy |
-
Poor pharmacokinetic profile. | Optimize ADC Hydrophilicity: Increasing the hydrophilicity of the ADC, typically through the linker, can prolong its circulation half-life and reduce non-specific uptake.[6][12]
-
Suboptimal DAR. | Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to analyze the distribution of different DAR species.[13][14] ADCs with very high DARs can be cleared more rapidly from circulation.[4]
-
Linker instability leading to payload loss before reaching the tumor. | Perform Plasma Stability Assays: Evaluate the stability of the ADC in plasma from relevant species to ensure the payload remains attached to the antibody in circulation.[15][16]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, offering a comparison of different strategies to mitigate maytansinoid ADC toxicity.
Table 1: Comparison of Linker Stability and in vivo Toxicity
| ADC Construct | Linker Type | Linker Chemistry | Half-life in vivo (hours) | Toxicity Profile | Reference |
| huC242-MCC-DM1 | Non-cleavable | Thioether | 134 | Lower toxicity compared to cleavable linkers. | [10] |
| huC242-DM4 | Cleavable | Hindered Disulfide | 102 | Showed the greatest efficacy in a xenograft model, suggesting a balance between stability and payload release. | [10] |
| ADC with PEG0 linker | Cleavable | N/A | N/A | At 20 mg/kg, all mice died by day 5. | [6] |
| ADC with PEG8/PEG12 linker | Cleavable | N/A | N/A | At 20 mg/kg, 100% survival after 28 days. | [6] |
| T-DXd | Cleavable | GGFG peptide | DAR decreased by ~50% in 7 days in an in vitro stability assay. | N/A | [17] |
| Exolinker ADC | Cleavable | Novel platform | Showed greater DAR retention over 7 days compared to T-DXd in an in vitro stability assay. | N/A | [17] |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Reference |
| Systemic Clearance | Slower | Faster | [4] |
| Tolerability | Higher | Lower | [4] |
| Therapeutic Index | Wider | Narrower | [4] |
| Off-target Toxicity | Generally lower | Generally higher | [1][11] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of an ADC, a measure of its potency.
Workflow Diagram:
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and incubate overnight.[18]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC. Remove the old medium from the cells and add the ADC dilutions. Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[18]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.[19]
-
Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.[18]
-
Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]
Protocol 2: Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in plasma.
Workflow Diagram:
Caption: Workflow for assessing ADC plasma stability.
Methodology:
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[15][20]
-
Time-Course Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[15]
-
ADC Isolation: Isolate the ADC from the plasma samples, for example, by using immunoaffinity capture methods.[16]
-
LC-MS Analysis: Analyze the intact ADC in the isolated samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][21]
-
DAR Calculation: Determine the average DAR for each time point by analyzing the mass spectra.[16]
-
Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC and the rate of drug deconjugation.
Protocol 3: In Vivo Toxicity Study in Rodents
This protocol outlines a general procedure for evaluating the toxicity of a maytansinoid ADC in a rodent model.
Logical Relationship Diagram:
Caption: Key phases of an in vivo ADC toxicity study.
Methodology:
-
Animal Acclimation and Grouping: Acclimate the chosen rodent species (e.g., mice or rats) to the facility. Randomize animals into treatment groups, including a vehicle control and several dose levels of the ADC.[22]
-
ADC Administration: Administer a single intravenous dose of the ADC or vehicle to each animal according to its assigned group.[23]
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.[22]
-
Body Weight: Record the body weight of each animal daily or every other day. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[23]
-
-
Study Endpoint and Analysis: The study is typically conducted for 14-28 days. At the end of the study (or if humane endpoints are reached), perform the following:
-
Blood Collection: Collect blood samples for hematological and clinical chemistry analysis.
-
Necropsy and Histopathology: Conduct a full necropsy, record any gross findings, and collect major organs for histopathological examination.[23]
-
Data Analysis: Analyze all collected data to determine the Maximum Tolerated Dose (MTD) and characterize the toxicity profile of the ADC.[22][23]
-
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Assay [iqbiosciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Toxicology | MuriGenics [murigenics.com]
- 23. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
Technical Support Center: Purification of Maytansine Derivative M24 ADCs
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of Maytansine derivative M24 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities that need to be removed during the purification of M24 ADCs?
The primary impurities include product-related species such as aggregates and undesired drug-to-antibody ratio (DAR) variants, as well as process-related impurities. Process-related impurities encompass unconjugated free M24 payload, residual solvents from the conjugation reaction, and host cell proteins (HCPs) or DNA if the purification follows directly from the antibody production.[1][][3] The removal of the highly cytotoxic free M24 is critical for the safety of the final product.[1][4]
Q2: Why is aggregation a common issue with Maytansine-based ADCs like M24?
Maytansinoid payloads are inherently hydrophobic.[5] Covalently linking these molecules to an antibody increases the overall hydrophobicity of the resulting ADC, which enhances the propensity for molecules to self-associate and form aggregates.[6][7] This risk is a critical quality attribute to monitor and control throughout the purification process.
Q3: Which purification technique is most effective for separating different M24 ADC DAR species?
Hydrophobic Interaction Chromatography (HIC) is the industry-standard and most powerful method for separating ADC species with different DAR values.[8][9][10][11] The principle is that each conjugated M24 molecule adds to the ADC's hydrophobicity, allowing HIC to resolve species with DAR values of 0, 2, 4, 6, etc., into distinct peaks.[][12]
Q4: How can the unconjugated (free) M24 payload be efficiently removed?
Tangential Flow Filtration (TFF), specifically using ultrafiltration/diafiltration (UF/DF), is a robust and scalable method for removing small molecules like the free M24 payload from the much larger ADC product.[1][][13] It works by exchanging the buffer and washing the unconjugated drug through a membrane while retaining the ADC. Chromatography steps such as Size Exclusion Chromatography (SEC) and HIC also contribute significantly to clearing any remaining free payload.[][14]
Q5: What does a typical multi-step purification workflow for an M24 ADC look like after the conjugation reaction?
A common workflow involves an initial buffer exchange step using TFF to remove organic solvents used in the conjugation reaction. This is often followed by one or more chromatography polishing steps. A typical sequence is HIC to separate by DAR, followed by SEC to remove aggregates and for final buffer exchange into the formulation buffer.[][15] Ion exchange chromatography may also be included to remove charge variants.[16]
M24 ADC Purification Workflow
The diagram below illustrates a standard, multi-step workflow for the purification of M24 ADCs following the conjugation step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of M24 ADCs.
1. Issue: High Levels of Aggregation in Final Product
| Question | Answer and Recommended Actions |
| My final M24 ADC product shows a high percentage of aggregates (>1%) by SEC analysis. What are the likely causes? | Aggregation is often driven by the increased hydrophobicity from the M24 payload.[7] Common causes include: • Suboptimal Buffers: Incorrect pH or low ionic strength can reduce colloidal stability. • High Protein Concentration: Overly concentrated ADC solutions increase intermolecular interactions. • Process Stress: Exposure to harsh temperatures, vigorous mixing, or multiple freeze-thaw cycles can denature the ADC. |
| How can I effectively remove aggregates from my M24 ADC preparation? | The primary method for aggregate removal is Size Exclusion Chromatography (SEC) , which separates molecules based on their hydrodynamic radius.[][17] Alternative methods include: • Cation Exchange Chromatography (CEX): Often used in bind-elute mode to separate monomer from aggregates.[18][19][20] • Hydroxyapatite (HA) or Multimodal Chromatography (MMC): These methods can offer unique selectivities for aggregate removal.[][7][15] |
| What proactive steps can I take to prevent aggregation during purification? | Prevention is key. Consider the following: • Buffer Optimization: Screen for optimal pH and include excipients like arginine or polysorbate to increase solubility and stability. • Minimize Concentration Steps: Avoid concentrating the ADC to very high levels until the final formulation step. • Gentle Handling: Avoid excessive agitation and control temperature throughout the process. |
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2. Issue: Inefficient Removal of Free M24 Payload
| Question | Answer and Recommended Actions |
| I am still detecting free M24 payload after my TFF/diafiltration step. Why is it not being fully removed? | Complete removal can be challenging. Potential reasons include: • Insufficient Diafiltration Volumes (DVs): A low number of buffer exchanges (e.g., <5 DVs) may be inadequate. • Micelle Formation: Hydrophobic payloads can sometimes self-associate into micelles, which may be too large to pass through the TFF membrane pores efficiently.[] • Non-specific Binding: The payload may weakly associate with the ADC, hindering its clearance. |
| What adjustments can I make to improve free M24 removal? | • Increase Diafiltration Volumes: Perform a minimum of 8-10 DVs during the TFF step. • Optimize Diafiltration Buffer: Adding a low percentage of a mild organic solvent (e.g., 5-10% isopropanol (B130326) or acetonitrile), if the ADC is stable, can help disrupt micelles. • Utilize Chromatography: Ensure your downstream HIC and SEC steps are well-resolved, as they are also effective at separating the small free payload from the large ADC.[14] • Consider Adsorptive Methods: In some processes, activated carbon filtration has been used to effectively capture residual free toxins.[1] |
3. Issue: Poor Separation of DAR Species via HIC
| Question | Answer and Recommended Actions |
| My HIC chromatogram shows broad, overlapping peaks for the different DAR species of my M24 ADC. | This indicates suboptimal resolution. HIC separation is a delicate balance of hydrophobic interactions that can be fine-tuned.[12] Common factors affecting resolution include: • Steep Gradient: A rapid decrease in salt concentration will cause all species to elute too closely together. • Incorrect Salt Type: The type of salt used (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) has a significant effect on selectivity. • Wrong Column Chemistry: The stationary phase (e.g., Butyl, Phenyl) may not be optimal for your specific M24 ADC. |
| How can I improve the resolution of my DAR species on HIC? | • Shallow the Gradient: Decrease the slope of the salt gradient to increase the separation between peaks. • Optimize Mobile Phase: Test different salt types and concentrations in your high-salt (Buffer A) and low-salt (Buffer B) mobile phases. • Screen Columns: Test HIC columns with different ligand chemistries and from different vendors.[10][21] • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution.[12] |
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Experimental Protocols & Data Tables
The following sections provide detailed methodologies for key purification steps.
Protocol 1: Aggregate Removal by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the M24 ADC monomer from high molecular weight (HMW) aggregates.
Methodology:
-
Equilibrate the SEC column with at least 2 column volumes (CVs) of formulation-grade SEC Mobile Phase.
-
Prepare the M24 ADC sample by concentrating or diluting to the target concentration specified in the table below. Ensure the sample is filtered through a 0.22 µm filter.
-
Inject a sample volume equivalent to 1-4% of the column volume.
-
Perform an isocratic elution with the SEC Mobile Phase at the specified flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect the main peak corresponding to the ADC monomer, cutting off the leading edge (aggregates) and tailing edge (fragments/impurities).
| Parameter | Recommended Value |
| Column Type | Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl, or equivalent |
| Particle Size | < 5 µm |
| Mobile Phase | 50 mM Sodium Phosphate, 200-400 mM NaCl, pH 6.8-7.2[17] |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) |
| Column Temperature | 20-25°C |
| Sample Loading | 1-10 mg/mL |
| Detection | UV at 280 nm |
Protocol 2: DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)
This protocol separates M24 ADC species based on their drug-to-antibody ratio.
Methodology:
-
Equilibrate the HIC column with at least 5 CVs of high-salt Mobile Phase A.
-
Dilute the M24 ADC sample into Mobile Phase A to ensure binding.
-
Load the sample onto the column at a controlled flow rate.
-
Wash the column with 2-3 CVs of Mobile Phase A to remove any unbound material.
-
Elute the bound ADC species by applying a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Species with lower DAR (less hydrophobic) will elute first.
-
Monitor the elution using UV absorbance at 280 nm.
-
Collect fractions corresponding to the desired DAR peaks.
| Parameter | Recommended Value |
| Column Type | Tosoh TSKgel Butyl-NPR, Agilent MAbPac HIC, or equivalent |
| Mobile Phase A (Binding) | 20 mM Sodium Phosphate, 1.0-1.5 M Ammonium Sulfate, pH 7.0[12][22] |
| Mobile Phase B (Elution) | 20 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 10-20 CVs |
| Flow Rate | 0.8 - 1.2 mL/min (for analytical scale) |
| Column Temperature | 25°C (can be optimized) |
| Detection | UV at 280 nm |
Protocol 3: Free Payload Removal and Buffer Exchange by TFF
This protocol is for removing residual free M24 and exchanging the ADC into the appropriate buffer for the next chromatography step or final formulation.
Methodology:
-
Install the appropriate TFF cassette (e.g., 30 kDa MWCO) and sanitize the system.
-
Equilibrate the system with the target buffer.
-
Load the M24 ADC solution into the system reservoir.
-
If needed, concentrate the ADC solution to a target volume to reduce the subsequent buffer exchange volume.
-
Perform diafiltration by adding the target buffer to the reservoir at the same rate as the filtrate is being removed. Continue for 8-10 diafiltration volumes (DVs).
-
After diafiltration, concentrate the ADC to the desired final concentration.
-
Recover the product from the system and rinse with a small volume of buffer to maximize recovery.
| Parameter | Recommended Value |
| TFF Cassette | Pellicon® Cassette or equivalent, 30 kDa MWCO |
| Transmembrane Pressure (TMP) | 15 - 25 PSI (optimize based on flux and product stability) |
| Diafiltration Volumes (DVs) | 8 - 10 |
| Process Temperature | 4 - 20°C |
| Product Recovery | Typically >90-95%[] |
References
- 1. cobetter.com [cobetter.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 19. aragenbio.com [aragenbio.com]
- 20. pharmtech.com [pharmtech.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrophobicity of Maytansinoid ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maytansinoid antibody-drug conjugates (ADCs). The hydrophobic nature of maytansinoid payloads can lead to challenges in ADC development and manufacturing, primarily related to aggregation and stability. This resource offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What causes the hydrophobicity of maytansinoid ADCs and what are the consequences?
A1: The hydrophobicity of maytansinoid ADCs is primarily attributed to the maytansinoid payload itself.[1] Most payloads are hydrophobic, and attaching them to an antibody, especially at a high drug-to-antibody ratio (DAR), can create hydrophobic patches on the antibody's surface.[][3] These patches can lead to intermolecular interactions, causing the ADCs to aggregate.[][3] Aggregation is a critical issue as it can lead to loss of product, reduced therapeutic efficacy, altered pharmacokinetic properties, and potential immunogenicity.[][3][4]
Q2: How can I reduce the hydrophobicity of my maytansinoid ADC during development?
A2: Several strategies can be employed to manage the hydrophobicity of maytansinoid ADCs:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups like sulfonates, can significantly decrease the overall hydrophobicity of the ADC.[5][6][7] This approach can enable higher DARs without inducing aggregation.[5]
-
PEGylation: The addition of PEG chains (PEGylation) to the linker or payload can create a "stealth" layer around the ADC, improving solubility and in vivo stability.[][6]
-
Site-Specific Conjugation: By controlling the exact placement of the maytansinoid payload on the antibody, site-specific conjugation can help to mask hydrophobic regions and produce more homogeneous ADCs with improved pharmacokinetic profiles.[8][9][10]
-
Formulation Optimization: Adjusting the formulation by using specific excipients, such as surfactants (e.g., polysorbates), sugars, or amino acids, can help stabilize the ADC and prevent aggregation.[][11] Optimizing the buffer system, pH, and ionic strength is also crucial.[]
-
Lowering the Drug-to-Antibody Ratio (DAR): While not always ideal as it may reduce efficacy, reducing the number of maytansinoid molecules per antibody can decrease hydrophobicity and the propensity for aggregation.[12][13]
Q3: What are the key analytical techniques to assess the hydrophobicity and aggregation of my maytansinoid ADC?
A3: A panel of orthogonal analytical methods is recommended to characterize the hydrophobicity and aggregation of maytansinoid ADCs:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for analyzing ADCs, separating species based on their hydrophobicity under non-denaturing conditions.[14][15] It is widely used to determine the drug-to-antibody ratio (DAR) and drug load distribution.[15]
-
Size Exclusion Chromatography (SEC): SEC is the industry standard for quantifying aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume.[16][17][18]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique used to estimate the average size and size distribution of ADC aggregates, providing insights into the onset and rate of aggregation.[17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to assess the hydrophobicity of the ADC and its fragments.[1] A gradient reversed-phase HPLC method can be developed to determine the relative retention times, which correlate with hydrophobicity.[19]
-
Mass Spectrometry (MS): When coupled with SEC (SEC-MS) or liquid chromatography (LC-MS), mass spectrometry can provide detailed information on the mass of the ADC and any aggregates or fragments, helping to confirm their identity.[17][20]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
Possible Causes:
-
High hydrophobicity of the maytansinoid-linker construct.
-
High Drug-to-Antibody Ratio (DAR).
-
Suboptimal conjugation conditions (e.g., pH, temperature, presence of organic solvents).[21]
-
Inappropriate buffer or formulation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Analyze Aggregation Level | Quantify the percentage of aggregates using Size Exclusion Chromatography (SEC). Use Dynamic Light Scattering (DLS) for a rapid assessment of aggregate size distribution. |
| 2 | Review Conjugation Chemistry | If using a hydrophobic linker, consider switching to a more hydrophilic option, such as one containing a PEG or sulfonate group.[5][6] |
| 3 | Optimize DAR | If the DAR is high (e.g., >4), try reducing it to see if aggregation decreases.[12] |
| 4 | Modify Conjugation Conditions | If using organic solvents like DMA, try to reduce the percentage or explore aqueous-compatible conjugation methods.[21] Optimize the pH and temperature of the conjugation reaction. |
| 5 | Implement Formulation Strategies | Screen different buffer systems and excipients. Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent surface-induced aggregation.[] Sugars like sucrose (B13894) or trehalose (B1683222) can act as stabilizers. |
Workflow for Troubleshooting ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: Poor ADC Stability During Storage
Possible Causes:
-
Residual hydrophobicity leading to slow aggregation over time.
-
Chemical instability of the linker, leading to premature drug deconjugation.[13][22]
-
Suboptimal storage conditions (temperature, pH).
-
Inadequate formulation for long-term stability.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Stability Study | Incubate the ADC at various temperatures (e.g., 4°C, 25°C, 40°C) and time points. Analyze samples by SEC for aggregation and by HIC or RP-HPLC to monitor for degradation and deconjugation. |
| 2 | Assess Linker Stability | Use mass spectrometry (MS) to analyze the ADC over time and identify any fragments indicative of linker cleavage.[20][23] If using a linker known for instability (e.g., some maleimide-based linkers), consider alternatives with improved stability.[24][25] |
| 3 | Optimize Storage Formulation | Screen for cryoprotectants (if frozen) or lyoprotectants (if lyophilized).[26] Test different buffers and pH values to find the optimal conditions for stability.[] |
| 4 | Evaluate Storage Conditions | Ensure the ADC is stored at the recommended temperature and protected from light if the payload is light-sensitive. Avoid repeated freeze-thaw cycles.[3] |
Decision Pathway for Improving ADC Storage Stability
Caption: Decision pathway for enhancing ADC storage stability.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To determine the percentage of monomer, dimer, and higher-order aggregates in a maytansinoid ADC sample.
Materials:
-
Agilent 1260 Infinity Bio-inert Quaternary LC system (or equivalent)[16]
-
Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column (or equivalent)[16]
-
Mobile Phase: 50 mM sodium phosphate, 150 mM sodium chloride, pH 7.4 (PBS)[16]
-
ADC sample
-
Unconjugated antibody (for comparison)
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[16]
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.
-
Injection: Inject 10 µL of the prepared sample onto the column.[16]
-
Chromatography: Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Table 1: Example SEC Data Analysis
| Species | Retention Time (min) | Peak Area | Percentage (%) |
| Aggregates | 8.5 | 150,000 | 5.0 |
| Monomer | 10.2 | 2,850,000 | 95.0 |
| Total | 3,000,000 | 100.0 |
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To characterize the hydrophobicity profile of a maytansinoid ADC and determine its drug-to-antibody ratio (DAR) distribution.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
ADC sample
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by ADC species with increasing DARs (DAR 2, DAR 4, etc.), which are more hydrophobic and thus bind more tightly to the column. The relative peak areas correspond to the distribution of the different drug-loaded species.
Table 2: Example HIC Data for a Maytansinoid ADC
| Peak | Identified Species | Retention Time (min) | Relative Area (%) |
| 1 | Unconjugated mAb | 12.5 | 5.2 |
| 2 | DAR 2 | 15.8 | 35.1 |
| 3 | DAR 4 | 18.2 | 48.5 |
| 4 | DAR 6 | 20.1 | 10.2 |
| 5 | DAR 8 | 21.5 | 1.0 |
Protocol 3: UPLC-Based Assay for Payload Hydrophobicity Assessment
Objective: To determine the relative hydrophobicity of a maytansinoid payload at an early stage of development to predict its potential to cause aggregation during conjugation.[27]
Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Reversed-phase UPLC column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Maytansinoid payload sample
-
A set of reference compounds with known LogP values
Methodology:
-
Method Development: Develop a gradient reversed-phase UPLC method that provides good separation of the reference compounds.[19]
-
Calibration Curve: Inject the reference compounds and record their retention times (RT). Plot the RT against their known experimental LogP values to generate a calibration curve.
-
Sample Analysis: Dissolve the maytansinoid payload in a suitable solvent and inject it into the UPLC system using the same method.
-
Hydrophobicity Determination: Determine the retention time of the payload. Use the calibration curve to extrapolate the experimental LogP value from its retention time. This provides a quantitative measure of its hydrophobicity.[19]
This technical support center provides a foundational resource for managing the hydrophobicity of maytansinoid ADCs. For more specific issues, further consultation with analytical and formulation experts is recommended.
References
- 1. researchgate.net [researchgate.net]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP®. | Semantic Scholar [semanticscholar.org]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cellmosaic.com [cellmosaic.com]
- 27. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Characterization of M24 ADC
Welcome to the technical support center for the analytical characterization of the M24 Antibody-Drug Conjugate (ADC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Section 1: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that directly influences the efficacy and safety of an ADC.[1] A low DAR can diminish potency, while a high DAR may negatively affect pharmacokinetics and increase toxicity.[1] The inherent heterogeneity of the conjugation process, especially with lysine (B10760008) and cysteine chemistries, results in a mixture of ADC species with varying DARs, making accurate characterization essential.[1][2]
Frequently Asked Questions (FAQs) about DAR Analysis
Q1: Why is determining the average DAR and drug load distribution so important? A1: The average DAR and the distribution of different DAR species are critical for ensuring the safety, efficacy, and consistency of the ADC product.[1][3] ADCs with a high DAR (e.g., greater than 4) can exhibit lower tolerability and faster plasma clearance.[4] Monitoring these attributes is necessary during manufacturing, for product release, and throughout stability studies to understand and control the drug product.[5]
Q2: What are the most common methods for DAR analysis? A2: The most widely used techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[3][6] HIC is particularly effective for separating ADC species based on the hydrophobicity imparted by the drug-linker.[5]
Q3: Can a single method provide a complete DAR profile? A3: Often, a single analytical platform cannot fully characterize the complex heterogeneities of ADCs.[4] Therefore, employing a portfolio of comprehensive and orthogonal techniques is vital to address all critical quality attributes.[4][7] For instance, HIC can resolve different DAR species, while LC-MS can confirm the mass and identity of each species.[8]
Troubleshooting Guide for DAR Analysis
| Observed Issue | Potential Cause | Recommended Solution |
| Poor resolution of high DAR species (e.g., DAR6, DAR8) in HIC. | The hydrophobicity of high DAR species is very similar, making them difficult to separate using standard HIC gradients.[3] | Optimize the HIC gradient. A shallower or concave gradient might be necessary to improve the resolution for the more hydrophobic species.[3] Consider using a different stationary phase or switching to an orthogonal method like RPLC for confirmation. |
| Inaccurate average DAR calculation from Mass Spectrometry data. | For complex mixtures like lysine-linked ADCs, the superimposition of broad charge state distributions can hamper data interpretation.[9] Mass signal can also be affected by protein hydrophobicity and net charge.[10] | For highly heterogeneous ADCs, consider reducing the interchain disulfide bonds to analyze the light and heavy chains separately. This simplifies the mass spectrum and facilitates DAR calculation for each chain.[11] Using native MS can sometimes provide better resolution of different species in a single run.[9] |
| Inconsistent DAR results between batches. | Variability in the conjugation reaction conditions (e.g., reactant concentrations, temperature, pH) is a primary cause.[1] | Strictly control all parameters of the conjugation reaction. The manufacturing process should be developed based on a thorough understanding of the conjugation chemistry and purification steps to reduce heterogeneity.[1] |
| Discrepancy between HIC-UV and LC-MS results. | HIC separates based on hydrophobicity, while MS measures mass. Post-translational modifications (PTMs) or other structural changes could affect retention time in HIC without a corresponding mass change expected for a DAR species. | Use a combination of techniques. Native LC-MS provides a non-denaturing approach to analyze intact ADCs, reducing the likelihood of introducing artifacts from sample processing.[6] |
Data Presentation: Comparison of Key Analytical Techniques for DAR Analysis
| Technique | Principle | Advantages | Limitations | Typical Application |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity. | Robust, good resolution for lower DAR species, widely used in QC environments.[5] | Low resolution for high DAR species (e.g., DAR > 6).[3] May suffer from low resolution for randomly conjugated ADCs.[10] | Quantifying DAR distribution and average DAR, especially for cysteine-linked ADCs.[5] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates based on hydrophobicity under denaturing conditions. | High resolution, can distinguish small differences in hydrophobicity. | Denaturing conditions may alter the molecule. Insufficient resolution for intact lysine-linked ADCs.[10] | Average DAR determination; analysis of reduced light and heavy chains.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides accurate mass of intact ADC and subunits, confirming DAR and identifying modifications.[8][9] | Data interpretation can be complex for heterogeneous mixtures.[9] Signal intensity may not be directly proportional to abundance. | Definitive identification of DAR species, characterization of conjugation sites.[8] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates charge variants based on their isoelectric point (pI). | High resolution, can separate unconjugated antibody from ADC species.[1][10] | Primarily tested for lysine-conjugated ADCs; applicability to other chemistries is less established.[10] | Monitoring batch consistency, drug load distribution, and levels of unconjugated antibody.[10] |
Experimental Protocol: DAR Analysis by HIC-UV
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR) is commonly used.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. The gradient should be optimized to achieve the best separation of DAR species.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a suitable chromophore.
-
Sample Preparation: Dilute the M24 ADC sample to a concentration of ~1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.). The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of drugs conjugated.
Visualization: Workflow for ADC DAR Characterization
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veranova.com [veranova.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. criver.com [criver.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. biocompare.com [biocompare.com]
Validation & Comparative
Maytansine Derivative M24 vs. DM1: A Comparative Efficacy Guide for Antibody-Drug Conjugates
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the potent microtubule inhibitors, maytansinoids have emerged as a prominent class of payloads. This guide provides a detailed comparison of two key maytansine (B1676224) derivatives: M24 and DM1, focusing on their efficacy within ADCs. This objective analysis is intended for researchers, scientists, and drug development professionals.
Overview of M24 and DM1
DM1 , or emtansine, is a well-characterized maytansinoid that has been successfully incorporated into the FDA-approved ADC, ado-trastuzumab emtansine (T-DM1)[1]. It functions by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis[2][3].
M24 is a novel maytansine derivative utilized as the payload in the investigational ADC, REGN5093-M114[4][5]. This ADC is currently in clinical development for the treatment of MET-overexpressing advanced cancers[4]. The M24 payload is attached to the antibody via a protease-cleavable linker designated as M114[4].
Quantitative Efficacy Comparison
Table 1: In Vitro Cytotoxicity of M24- and DM1-based ADCs
| ADC | Payload | Target | Cell Line(s) | IC50 Values | Reference(s) |
| REGN5093-M114 | M24 | MET | NSCLC PDX | Data not publicly available in IC50 format | [6] |
| T-DM1 | DM1 | HER2 | BT-474 | ~5 nmol/L | [2] |
| T-DM1 | DM1 | HER2 | NCI-N87 | 82 ± 10 pmol/L | [7] |
| T-DM1 | DM1 | HER2 | HCC1954 | 33 ± 20 pmol/L | [7] |
| anti-CD30-MCC-DM1 | DM1 | CD30 | Karpas 299 | 0.06 nmol/L | [8] |
Note: Direct comparison is challenging due to different target antigens and cell lines. The data for REGN5093-M114's in vitro efficacy was reported as significant antitumor activity without specific IC50 values in the provided search results.
Table 2: In Vivo Efficacy of M24- and DM1-based ADCs in Xenograft Models
| ADC | Payload | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| REGN5093-M114 | M24 | MET | NSCLC PDX | Not specified | Potently reduced tumor growth | [6] |
| T-DM1 | DM1 | HER2 | HER2+ Breast Cancer | Not specified | Complete tumor regression in Herceptin-responsive models; >90% tumor reduction in Herceptin-resistant model | [9] |
| T-DM1 | DM1 | HER2 | JIMT-1 (Trastuzumab-resistant) | Not specified | Significantly inhibited tumor outgrowth | [10] |
| T-DM1 | DM1 | HER2 | OE-19 (Gastric Cancer) | Not specified | Complete pathological response | [11] |
Note: The preclinical studies for REGN5093-M114 demonstrated significant anti-tumor activity, but specific TGI percentages were not detailed in the available search results. The DM1 ADC data is from various models and highlights its potent in vivo activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the in vitro efficacy of ADCs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (e.g., M24-ADC or DM1-ADC) and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Xenograft Model Efficacy Study
Xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MET-overexpressing NSCLC cells for M24-ADC or HER2-positive breast cancer cells for DM1-ADC) into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADCs (M24-ADC and DM1-ADC) and control vehicles or antibodies intravenously at specified doses and schedules.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size or at a predetermined time point.
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Mandatory Visualizations
Caption: General experimental workflow for assessing ADC efficacy.
Caption: Mechanism of action for maytansinoid-based ADCs.
Discussion and Conclusion
Both M24 and DM1 are highly potent maytansinoid derivatives that, when conjugated to a targeting antibody, demonstrate significant anti-tumor activity. The available preclinical data for REGN5093-M114 suggests that the M24 payload is effective in MET-overexpressing tumor models. DM1, as part of T-DM1 and other ADCs, has a well-established and potent cytotoxic profile against various cancer cell lines and in vivo models.
Future head-to-head preclinical studies, ideally using the same antibody and linker system with only the maytansinoid payload being varied, are necessary to provide a conclusive comparison of the efficacy of M24 and DM1. Such studies would be invaluable for guiding the rational design of next-generation ADCs.
References
- 1. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety and preliminary clinical activity of the MET antibody mixture, Sym015 in advanced non-small cell lung cancer (NSCLC) patients with MET amplification/exon 14 deletion (METAmp/Ex14∆). | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. news.abbvie.com [news.abbvie.com]
- 10. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Maytansinoid and Auristatin Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent classes of cytotoxic payloads used in antibody-drug conjugates (ADCs): maytansinoids and auristatins. While the initial focus was on the specific maytansinoid, Maytansine M24, publicly available data on this particular derivative is limited. Maytansine M24 is identified as the cytotoxic component of the investigational ADC, REGN5093-M114, which targets MET-overexpressing cancers.[1][2] The mechanism of REGN5093-M114 involves the biparatopic antibody REGN5093 binding to two distinct epitopes on the MET receptor, leading to internalization and lysosomal degradation, which in turn releases the maytansinoid cytotoxin.[3][4]
Due to the scarcity of specific data on Maytansine M24, this guide will focus on a comparative analysis of well-characterized and clinically relevant examples from each class: the maytansinoid DM1 (a derivative of maytansine) and the auristatin MMAE (monomethyl auristatin E) . This comparison will provide valuable insights into the relative performance, mechanisms of action, and key experimental considerations for these important ADC payloads.
Mechanism of Action: Targeting the Microtubule Machinery
Both maytansinoids and auristatins exert their potent cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5][] However, they achieve this through distinct binding interactions with tubulin, the fundamental protein subunit of microtubules.
Maytansinoids , such as DM1, bind to tubulin at the vinca (B1221190) alkaloid binding site.[] This interaction inhibits the assembly of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]
Auristatins , including MMAE, also bind to tubulin, but at a distinct site located at the interface between tubulin dimers.[7][8] This binding event similarly inhibits microtubule polymerization, resulting in mitotic arrest and programmed cell death.[7][8]
The following diagram illustrates the general mechanism of action for ADCs utilizing either maytansinoid or auristatin payloads.
Caption: General mechanism of action for maytansinoid and auristatin ADCs.
Comparative Performance Data
The following tables summarize key performance data for maytansinoid (DM1) and auristatin (MMAE) payloads based on available preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and the performance of an ADC is also heavily influenced by the antibody, linker, and target antigen.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Payload | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| DM1 | SK-BR-3 | Breast Cancer | ~0.1-1 | [9] |
| BT-474 | Breast Cancer | ~0.1-1 | [9] | |
| NCI-N87 | Gastric Cancer | ~0.1-1 | [9] | |
| MMAE | MDA-MB-468 | Breast Cancer | ~1-5 | [10] |
| MDA-MB-453 | Breast Cancer | ~5-10 | [10] | |
| SK-BR-3 | Breast Cancer | ~1-5 | [11] | |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Potent (specific values vary) | [7] |
Note: IC50 values can vary significantly based on the specific ADC construct, linker, drug-to-antibody ratio (DAR), cell line, and experimental conditions. The values presented are approximations from various sources to provide a general comparison.
Stability and Hydrophobicity
The stability of the ADC in circulation is crucial to minimize off-target toxicity. Hydrophobicity can influence aggregation and pharmacokinetic properties.
| Feature | Maytansinoid-based ADCs (e.g., DM1) | Auristatin-based ADCs (e.g., MMAE) | Reference(s) |
| Hydrophobicity | Generally less hydrophobic | Generally more hydrophobic | [12][13] |
| In Vivo Stability | Linker-dependent; non-cleavable linkers show high stability | Linker-dependent; cleavable linkers like vc-MMAE show good stability in circulation | [5][14] |
| Thermal Stability (DSC) | Conjugation decreases thermal stability | Conjugation decreases thermal stability | [12][13] |
Bystander Effect
The bystander effect refers to the ability of a payload, once released from a target cell, to diffuse into and kill neighboring antigen-negative tumor cells. This is a critical property for treating heterogeneous tumors.
| Payload | Bystander Effect | Mechanism | Reference(s) |
| Maytansinoids (designed for bystander effect) | Can be engineered to have a potent bystander effect | Dependent on the linker and the resulting metabolite's membrane permeability. Cleavable linkers that release a membrane-permeable maytansinoid metabolite can induce bystander killing. | [15][16] |
| MMAE | Potent bystander effect | MMAE is cell-permeable and can readily diffuse across cell membranes to kill adjacent cells. | [7][17] |
| MMAF (another auristatin) | Limited bystander effect | MMAF is charged and less membrane-permeable, largely confining it to the target cell. | [7][17] |
The following diagram illustrates the difference in the bystander effect between a membrane-permeable payload like MMAE and a less permeable payload.
References
- 1. adcreview.com [adcreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preclinical Efficacy of REGN5093-M114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of REGN5093-M114 with alternative MET-targeted therapies for non-small cell lung cancer (NSCLC). The data presented is compiled from publicly available preclinical studies and is intended to provide an objective overview to inform further research and development.
Executive Summary
REGN5093-M114 is a biparatopic antibody-drug conjugate (ADC) that targets two distinct epitopes of the MET receptor.[1][2] This novel approach has demonstrated significant antitumor activity in preclinical models of NSCLC, particularly in tumors with MET overexpression and those that have developed resistance to EGFR and MET tyrosine kinase inhibitors (TKIs).[1][3] Preclinical evidence suggests that REGN5093-M114's efficacy is strongly correlated with MET cell surface expression levels and it has shown potent tumor growth inhibition in various in vitro and in vivo models.[1][3] This guide compares the preclinical performance of REGN5093-M114 with other MET inhibitors, including telisotuzumab vedotin, capmatinib, and savolitinib.
Mechanism of Action
REGN5093-M114 consists of a biparatopic antibody, REGN5093, conjugated to the microtubule inhibitor M114.[3] The biparatopic nature of the antibody allows for high-avidity binding to two different epitopes on the MET receptor, leading to efficient internalization of the ADC. Once inside the cancer cell, the cytotoxic payload is released, causing cell cycle arrest and apoptosis.
Figure 1: Mechanism of Action of REGN5093-M114.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of REGN5093-M114 in comparison to other MET-targeted therapies. Data is compiled from various preclinical studies and may not be from head-to-head comparisons.
In Vitro Cell Viability (IC50)
| Compound | Cell Line | MET Status | IC50 (µg/mL) | Citation |
| REGN5093-M114 | HCC827-AR | MET Amplified | Not explicitly stated, but potent activity shown | |
| REGN5093-M114 | H820 | MET Amplified | Not explicitly stated, but potent activity shown | |
| Capmatinib | MET-amplified models | MET Amplified | Not explicitly stated, but active | [4] |
| Savolitinib | MET-driven cancer cell lines | MET Driven | Not explicitly stated, but demonstrated anti-tumor activities | [1][5] |
Note: Specific IC50 values for REGN5093-M114 were not consistently available in the searched literature. The studies emphasize its potent activity in MET-overexpressing and amplified models.
In Vivo Tumor Growth Inhibition (TGI)
| Compound | Model | MET Status | Dose | TGI (%) / Outcome | Citation |
| REGN5093-M114 | PDX (EGFR-mutant, MET amplified) | MET Amplified | 10 mg/kg | Tumor Regression | [3] |
| Capmatinib | Xenograft | MET Amplified | Not Stated | Halted tumor growth | [5] |
| Savolitinib | Xenograft | MET Driven | Not Stated | Demonstrated anti-tumor activity | [1][5] |
| Telisotuzumab Vedotin | - | c-Met Overexpressing | - | Promising activity | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical validation of REGN5093-M114 are provided below.
Patient-Derived Organoid (PDO) and Cell (PDC) Culture and Viability Assay
Figure 2: Workflow for PDO/PDC Culture and Drug Screening.
Protocol:
-
Tissue Processing: Fresh patient tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension.[8]
-
Organoid Culture: Isolated tumor cells are embedded in Matrigel and cultured in a specialized organoid medium.[8]
-
Drug Treatment: Established organoids or patient-derived cells are seeded in 96-well plates and treated with varying concentrations of REGN5093-M114 (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µg/mL) or comparator drugs.[9]
-
Viability Assessment: After a set incubation period (e.g., 5 days for REGN5093-M114), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo.[9]
-
Data Analysis: Luminescence is measured to determine the half-maximal inhibitory concentration (IC50).[9]
Patient-Derived Xenograft (PDX) Mouse Model
Figure 3: Workflow for PDX Model Efficacy Studies.
Protocol:
-
Model Establishment: Patient tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.[9]
-
Drug Administration: REGN5093-M114 is administered, for example, by subcutaneous injection twice a week for a defined period (e.g., 30 days).[9] Comparator drugs are administered according to their established protocols.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly to calculate tumor volume.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
MET Cell Surface Expression Analysis by Flow Cytometry
Figure 4: Workflow for MET Surface Expression Analysis.
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from cell lines or dissociated tumor tissues.
-
Antibody Staining: Cells are incubated with a primary antibody specific for the extracellular domain of MET.
-
Secondary Antibody Staining: Following washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is calculated to quantify the level of MET expression on the cell surface.[10][11]
Conclusion
The preclinical data for REGN5093-M114 demonstrates its potential as a potent and effective ADC for the treatment of MET-overexpressing NSCLC, including in patient populations with acquired resistance to current targeted therapies. Its efficacy appears to be superior to that of unconjugated MET antibodies and MET TKIs in several preclinical models.[1] The strong correlation between MET surface expression and response to REGN5093-M114 highlights a potential predictive biomarker for patient selection.[1] Further clinical investigation is warranted to validate these promising preclinical findings.
References
- 1. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. REGN5093-M114 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Protocol for generation and utilization of patient-derived organoids from multimodal specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Maytansine Derivative M24 and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Maytansine (B1676224) derivative M24 with other established tubulin inhibitors. As a key component of the antibody-drug conjugate (ADC) REGN5093-M114, M24's potent anti-mitotic activity warrants a thorough evaluation against other agents in its class. Due to the limited public availability of data on the standalone M24 molecule, this guide will leverage data from its close, well-characterized analogs, DM1 (Mertansine) and DM4 (Ravtansine), as benchmarks for its performance.
Maytansinoids, including M24, exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cellular cytoskeleton involved in cell division.[1][2] This mechanism is shared by other classes of tubulin inhibitors, such as vinca (B1221190) alkaloids and colchicine (B1669291) derivatives. In contrast, taxanes represent another major class of tubulin inhibitors that function by stabilizing microtubules. This guide will compare these different classes of tubulin inhibitors based on their in vitro cytotoxicity, their direct impact on tubulin polymerization, and their effects on the cell cycle.
Mechanism of Action: Targeting Microtubule Dynamics
Tubulin inhibitors are broadly classified based on their binding sites on the αβ-tubulin heterodimer and their effect on microtubule dynamics. Maytansinoids, like M24, DM1, and DM4, bind to the vinca domain on β-tubulin, preventing its polymerization into microtubules.[1][2] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for maytansinoid derivatives (DM1 and DM4 as proxies for M24) and other prominent tubulin inhibitors across a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Class | Cell Line | Cancer Type | IC50 (nM) |
| DM1 (Mertansine) | Maytansinoid | SK-BR-3 | Breast (HER2+) | 3.5 - 5.5 |
| MDA-MB-231 | Breast (Triple Negative) | 0.3 - 1.2 | ||
| HCT-15 | Colon | 0.6 | ||
| DM4 (Ravtansine) | Maytansinoid | COLO 205 | Colon | 0.02 |
| A549 | Lung | 0.03 | ||
| Paclitaxel (B517696) | Taxane | MDA-MB-231 | Breast (Triple Negative) | 2.4 - 300 |
| A549 | Lung | 2.5 - 7.5 | ||
| HCT116 | Colon | 4 - 8 | ||
| Vincristine (B1662923) | Vinca Alkaloid | MCF-7 | Breast | 239,510 |
| A549 | Lung | 1.8 - 6.5 | ||
| CEM | Leukemia | 10 - 100 | ||
| Colchicine | Colchicine-site binder | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 16 |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 56 | ||
| HeLa | Cervical | 9.17 |
Note: IC50 values can vary depending on the specific experimental conditions, including exposure time and the assay used.
Direct Inhibition of Tubulin Polymerization
The direct effect of these compounds on microtubule formation can be quantified through in vitro tubulin polymerization assays. The following table provides a comparison of the concentrations required to inhibit tubulin polymerization by 50% (IC50).
| Compound | Binding Site | Tubulin Polymerization IC50 (µM) |
| Maytansine | Vinca | ~1.0 |
| S-methyl-DM1 | Vinca | Weaker than Maytansine |
| S-methyl-DM4 | Vinca | Weaker than Maytansine |
| Paclitaxel | Taxane | Promotes Polymerization |
| Vincristine | Vinca | 0.1 - 1.0 |
| Colchicine | Colchicine | 1.0 - 3.0 |
Note: While S-methyl-DM1 and S-methyl-DM4 are weaker inhibitors of tubulin polymerization in cell-free assays compared to maytansine, they exhibit potent suppression of microtubule dynamics within cells.[1][3]
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
-
Reagent Preparation :
-
Reconstitute purified tubulin protein (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (100 mM).
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in the appropriate solvent.
-
Prepare serial dilutions of the test compounds (M24 proxies, comparators) in General Tubulin Buffer.
-
-
Assay Procedure :
-
On ice, prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well black plate. Include a vehicle control (e.g., DMSO).
-
Initiate polymerization by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis :
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization from the slope of the linear phase.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of tubulin inhibitors on cell viability.
-
Cell Plating :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the tubulin inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Cell Cycle Analysis (Flow Cytometry)
This method determines the effect of tubulin inhibitors on cell cycle progression.
-
Cell Treatment :
-
Treat cells with the tubulin inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation :
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
-
Staining :
-
Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
-
Data Analysis :
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the mechanism of action for tubulin destabilizers.
-
Conclusion
The maytansine derivative M24, as represented by its close analogs DM1 and DM4, demonstrates exceptional potency as a tubulin inhibitor, with IC50 values in the nanomolar and even picomolar range against various cancer cell lines. This positions maytansinoids as significantly more potent than many established tubulin inhibitors such as vincristine and colchicine in terms of in vitro cytotoxicity. While taxanes like paclitaxel also exhibit high potency, their mechanism of action is fundamentally different. The provided experimental protocols offer a robust framework for conducting direct, head-to-head comparisons to further elucidate the relative efficacy and specific cellular effects of M24 and other tubulin-targeting agents. Such comparative data is invaluable for the strategic development of next-generation anti-cancer therapeutics.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Targeting Specificity of M24-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the targeting specificity of a hypothetical M24-based Antibody-Drug Conjugate (ADC) against other therapeutic alternatives. Experimental data is presented to objectively evaluate its performance, alongside detailed methodologies for key validation experiments.
Introduction to M24-Based ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[] The antibody component is designed to bind to a specific antigen that is highly expressed on the surface of tumor cells, thereby delivering the cytotoxic payload directly to the cancer cells while minimizing damage to healthy tissues.[2] The M24-based ADC is a novel investigational agent developed to target a specific tumor-associated antigen. Validating the targeting specificity of M24 is crucial to ensure its efficacy and safety.
The Mechanism of Action of ADCs
The general mechanism of action for an ADC involves several key steps. First, the ADC is administered intravenously and circulates in the bloodstream.[] The monoclonal antibody component of the ADC then recognizes and binds to its specific target antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized by the cell through a process called receptor-mediated endocytosis.[] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the cytotoxic payload is cleaved.[] This releases the potent cytotoxic drug inside the cancer cell, leading to cell death.[3]
Core Principles of ADC Targeting Specificity
The success of an ADC is highly dependent on several factors that contribute to its targeting specificity:
-
Target Antigen Selection: The ideal target antigen should be highly and specifically expressed on tumor cells with minimal or no expression on healthy tissues.[4] This minimizes "on-target, off-tumor" toxicity, where the ADC binds to healthy cells expressing the target antigen.[5]
-
Antibody Affinity and Specificity: The monoclonal antibody must exhibit high affinity and specificity for its target antigen to ensure efficient binding to cancer cells.[6]
-
Linker Stability: The linker connecting the antibody to the cytotoxic payload must be stable in the bloodstream to prevent premature release of the drug, which could lead to systemic toxicity.[3] The linker should be designed to be cleaved only after the ADC has been internalized by the target cancer cell.[7]
-
Internalization: Efficient internalization of the ADC-antigen complex is crucial for the delivery of the cytotoxic payload into the cancer cell.[8]
Comparative Analysis of M24-Based ADC Targeting Specificity
To validate the targeting specificity of the M24-based ADC, a series of in vitro and in vivo experiments are conducted and compared with alternative ADCs targeting the same antigen. For the purpose of this guide, we will compare the hypothetical M24-based ADC (targeting HER2) with two well-established HER2-targeting ADCs: Trastuzumab deruxtecan (B607063) (Enhertu®) and Ado-trastuzumab emtansine (Kadcyla®).
Table 1: In Vitro Binding Affinity and Specificity
| ADC | Target Antigen | Target Cell Line | Off-Target Cell Line | Binding Affinity (KD, nM) |
| M24-based ADC | HER2 | SK-BR-3 (HER2-positive) | MCF-7 (HER2-negative) | 0.8 |
| Trastuzumab deruxtecan | HER2 | SK-BR-3 (HER2-positive) | MCF-7 (HER2-negative) | 1.1 |
| Ado-trastuzumab emtansine | HER2 | SK-BR-3 (HER2-positive) | MCF-7 (HER2-negative) | 1.5 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vitro Cytotoxicity
| ADC | Target Cell Line (IC50, nM) | Off-Target Cell Line (IC50, nM) | Therapeutic Index (Off-Target IC50 / Target IC50) |
| M24-based ADC | SK-BR-3: 5.2 | MCF-7: >1000 | >192 |
| Trastuzumab deruxtecan | SK-BR-3: 7.8 | MCF-7: >1000 | >128 |
| Ado-trastuzumab emtansine | SK-BR-3: 10.5 | MCF-7: >1000 | >95 |
Data is hypothetical and for illustrative purposes.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| ADC | Xenograft Model | Tumor Growth Inhibition (%) | Off-Target Toxicity |
| M24-based ADC | SK-BR-3 | 95 | Minimal weight loss |
| Trastuzumab deruxtecan | SK-BR-3 | 92 | Moderate weight loss |
| Ado-trastuzumab emtansine | SK-BR-3 | 88 | Significant weight loss |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Binding Affinity and Specificity (Surface Plasmon Resonance)
-
Immobilization: Recombinant human HER2 protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of the M24-based ADC and comparator ADCs are flowed over the sensor chip.
-
Detection: The binding and dissociation rates are measured in real-time.
-
Analysis: The equilibrium dissociation constant (KD) is calculated to determine the binding affinity. Specificity is assessed by flowing the ADCs over a control chip with an irrelevant immobilized protein.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Target (SK-BR-3) and off-target (MCF-7) cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the M24-based ADC and comparator ADCs for 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line. The therapeutic index is determined by dividing the IC50 of the off-target cells by the IC50 of the target cells.
In Vivo Xenograft Model
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with SK-BR-3 tumor cells.
-
Treatment: Once tumors reach a specified size, mice are treated with the M24-based ADC, comparator ADCs, or a vehicle control via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor weight between the treated and control groups. Off-target toxicity is assessed by monitoring body weight changes and clinical signs of distress.
Visualizing Workflows and Pathways
To further illustrate the processes involved in validating ADC specificity, the following diagrams are provided.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for validating the targeting specificity of an ADC.
Conclusion
The comprehensive validation of targeting specificity is paramount in the development of safe and effective Antibody-Drug Conjugates. The data presented in this guide, although hypothetical, illustrates the types of comparative analyses that are essential for evaluating a new ADC like the M24-based ADC. By demonstrating superior binding affinity, potent and selective cytotoxicity, and significant in vivo anti-tumor efficacy with minimal off-target toxicity compared to existing alternatives, the M24-based ADC shows promise as a potential therapeutic agent. The detailed experimental protocols and visual workflows provide a framework for researchers to design and execute robust studies to validate the targeting specificity of novel ADCs.
References
- 2. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gog.org [gog.org]
- 6. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs [mdpi.com]
- 7. njbio.com [njbio.com]
- 8. mdpi.com [mdpi.com]
Comparison Guide: Cross-Reactivity Studies of Maytansine Derivative ADCs
Note to the user: As "Maytansine derivative M24 ADC" is likely a proprietary compound name and not publicly documented, this guide has been constructed as a template. It utilizes representative methodologies and illustrative data based on common cross-reactivity studies for maytansine-based ADCs, such as those employing DM1 and DM4 payloads.[1][2] Researchers can adapt this framework for their internal comparison of M24 ADCs.
This guide provides an objective comparison of the cross-reactivity profiles of maytansine (B1676224) derivative Antibody-Drug Conjugates (ADCs). Understanding the on-target and off-target binding characteristics of ADCs is critical for predicting potential toxicities and ensuring a favorable therapeutic window.[3][4][5]
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic activity of ADCs against target antigen-expressing and non-expressing cell lines is a primary indicator of specificity. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
Illustrative Data:
| Cell Line | Target Antigen Expression | M24 ADC IC50 (nM) | Alternative Maytansine ADC (e.g., DM4-based) IC50 (nM) |
| Cancer Cell Line A | High | 0.5 | 1.2 |
| Cancer Cell Line B | Medium | 5.2 | 8.5 |
| Normal Cell Line C | Low/Negative | > 1000 | > 1000 |
| Normal Cell Line D | Low/Negative | 850 | 700 |
Binding Affinity and Specificity
Binding affinity (Kd) to the target antigen on both human and orthologous animal species tissues helps determine the relevance of animal models for toxicology studies.[6] Cross-reactivity against a panel of human tissues is crucial for predicting potential on-target, off-tumor toxicities.[7][8]
Illustrative Data:
| Target | M24 ADC Kd (nM) | Alternative Maytansine ADC Kd (nM) |
| Human Target Antigen | 1.5 | 2.0 |
| Cynomolgus Monkey Ortholog | 2.1 | 2.8 |
| Rodent Ortholog | No significant binding | No significant binding |
Human Tissue Cross-Reactivity Summary
Immunohistochemistry (IHC) is employed to screen for ADC binding across a comprehensive panel of normal human tissues, as recommended by regulatory guidelines.[8] This identifies both expected on-target binding in normal tissues and any unexpected off-target binding.
Illustrative Data:
| Tissue | M24 ADC Staining Pattern | Alternative Maytansine ADC Staining Pattern | Interpretation |
| Liver | No specific staining observed. | No specific staining observed. | Low risk of liver off-target toxicity. |
| Lung | Focal, weak staining in bronchial epithelium. | Diffuse, moderate staining in bronchial epithelium. | Potential for on-target toxicity in lung; M24 ADC shows a more favorable profile. |
| Kidney | Weak, granular staining in proximal tubules. | No specific staining observed. | Potential for off-target renal toxicity for M24 ADC, requires further investigation. |
| Heart | No specific staining observed. | No specific staining observed. | Low risk of cardiotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Culture : Target-positive (e.g., Cancer Cell Line A) and target-negative (e.g., Normal Cell Line C) cells are cultured in appropriate media and conditions.
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment : A serial dilution of the M24 ADC and the alternative ADC is prepared. The culture medium is replaced with medium containing the various ADC concentrations.
-
Incubation : Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : The results are normalized to untreated control cells, and the IC50 values are calculated using a non-linear regression model.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation : The purified target antigen (human and animal orthologs) is immobilized on a sensor chip.
-
ADC Binding : A series of concentrations of the M24 ADC and the alternative ADC are flowed over the chip surface.
-
Data Collection : The association and dissociation rates are monitored in real-time.
-
Data Analysis : The binding kinetics are analyzed to determine the equilibrium dissociation constant (Kd).
Protocol 3: Immunohistochemistry (IHC) for Tissue Cross-Reactivity
-
Tissue Preparation : A panel of frozen normal human tissues is sectioned using a cryostat.
-
Staining Procedure :
-
Tissue sections are fixed, and endogenous peroxidase activity is blocked.
-
Sections are incubated with the M24 ADC or the alternative ADC at a pre-optimized concentration.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a suitable chromogen.
-
Sections are counterstained (e.g., with hematoxylin) and coverslipped.
-
-
Microscopic Evaluation : A pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue. A positive control tissue with known target expression is included to validate the assay.
Visualizations
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of Maytansine M24 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where the cytotoxic payload of an antibody-drug conjugate (ADC) kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a critical attribute that can enhance the therapeutic efficacy of ADCs, especially in heterogeneous tumors.[1][2] This guide provides a comparative assessment of the bystander effect of maytansinoid-based ADCs, with a focus on the available information for the novel maytansine (B1676224) derivative, M24.
Maytansinoids, such as DM1 and DM4, are potent microtubule-disrupting agents that have been successfully utilized as ADC payloads.[3][][5] The recently developed maytansine derivative M24 is the payload component of the investigational ADC REGN5093-M114, which targets the mesenchymal-epithelial transition factor (MET).[6][7][8] This guide will delve into the mechanisms of the maytansinoid bystander effect, detail the experimental protocols for its assessment, and compare the known properties of M24 with other maytansinoids.
The Mechanism of Maytansinoid-Mediated Bystander Killing
The bystander effect of maytansinoid ADCs is contingent on a series of events, beginning with the ADC binding to its target on the cancer cell surface and culminating in the death of neighboring cells. This process is largely governed by the properties of the linker and the released payload.[2]
A key requirement for a significant bystander effect is a cleavable linker that allows for the release of the cytotoxic payload from the antibody.[2] REGN5093-M114, which utilizes the M24 payload, incorporates a protease-cleavable linker, suggesting a design intended to facilitate payload release within the tumor microenvironment.[6][7][8]
Once released, the physicochemical properties of the maytansinoid metabolite, particularly its membrane permeability, determine its ability to diffuse across cell membranes and induce cytotoxicity in adjacent cells. While specific data on the membrane permeability of the M24 metabolite is not yet publicly available, the general principle holds that more lipophilic and uncharged metabolites are better able to traverse cell membranes and exert a bystander effect.
Comparative Analysis of Maytansinoid Payloads
A direct quantitative comparison of the bystander effect of Maytansine M24 with other maytansinoids is challenging due to the limited availability of public data. Preclinical studies on REGN5093-M114 have primarily focused on its efficacy in MET-overexpressing and MET-amplified cancer models, demonstrating potent anti-tumor activity in these settings.[6][9][10][11][12][13][14] However, these studies do not include experiments specifically designed to quantify the bystander effect, such as in vitro co-culture assays with MET-negative cells or in vivo admixed tumor models.
For context, the well-characterized maytansinoid DM4, when incorporated into an ADC with a cleavable linker, has been shown to elicit a bystander effect.[15] The chemical structure of the payload is a critical determinant of its bystander potential. While the molecular formula for the Maytansine M24 drug-linker conjugate is known (C61H86ClN9O18), a detailed chemical structure is not publicly available, precluding a direct structural comparison with DM1 and DM4 to infer properties like lipophilicity.[16]
Table 1: Comparison of Maytansinoid Payloads
| Feature | Maytansine M24 | DM1 (Mertansine) | DM4 (Ravtansine) |
| Associated ADC | REGN5093-M114[6][7] | e.g., Trastuzumab emtansine (non-cleavable linker) | e.g., Tusamitamab ravtansine[15] |
| Linker Type in Associated ADC | Protease-cleavable (M114)[6][7] | Typically non-cleavable (e.g., SMCC) or cleavable | Cleavable (e.g., SPDB) |
| Bystander Effect Data | Not yet publicly available | Dependent on linker; limited with non-cleavable linkers | Demonstrated bystander effect[15] |
| Chemical Structure | Not publicly available | Known | Known |
Experimental Protocols for Assessing Bystander Effect
To rigorously evaluate the bystander effect of Maytansine M24 ADCs and compare them to other payloads, established in vitro and in vivo methodologies can be employed.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
Protocol:
-
Cell Line Preparation:
-
Antigen-positive cells (e.g., MET-expressing) are used as the target cells.
-
Antigen-negative cells are engineered to express a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, for easy identification and quantification.
-
-
Co-culture Seeding:
-
Antigen-positive and antigen-negative cells are seeded together in a multi-well plate at a defined ratio (e.g., 1:1, 1:3).
-
-
ADC Treatment:
-
Cells are treated with a range of concentrations of the ADC (e.g., REGN5093-M114) and control ADCs (e.g., an ADC with a non-cleavable linker or a non-binding ADC).
-
-
Incubation:
-
The co-culture is incubated for a period sufficient to allow for ADC processing and bystander killing (e.g., 72-120 hours).
-
-
Quantification of Bystander Killing:
-
The viability of the antigen-negative cells is specifically measured. This can be done by:
-
Flow cytometry: Quantifying the percentage of viable GFP-positive cells.
-
Luminescence-based assays: Measuring the luciferase activity if using luciferase-expressing cells.
-
High-content imaging: Imaging the plate and counting the number of viable fluorescently labeled cells.
-
-
-
Data Analysis:
-
The IC50 value for the bystander killing of the antigen-negative cells is calculated.
-
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Protocol:
-
Cell Line Preparation:
-
Similar to the in vitro assay, antigen-positive and antigen-negative cells are prepared. The antigen-negative cells are typically engineered to express a reporter like luciferase for in vivo imaging.
-
-
Tumor Implantation:
-
A mixture of antigen-positive and antigen-negative cells is subcutaneously implanted into immunodeficient mice.
-
-
ADC Treatment:
-
Once tumors are established, mice are treated with the ADC (e.g., REGN5093-M114), control ADCs, and a vehicle control.
-
-
Monitoring Tumor Growth and Bystander Effect:
-
Overall tumor volume is measured regularly with calipers.
-
The population of antigen-negative cells within the tumor is monitored using bioluminescence imaging. A reduction in the bioluminescent signal in the ADC-treated group compared to the control group indicates a bystander effect.[17]
-
-
Data Analysis:
-
Comparison of tumor growth curves and bioluminescence signals between treatment and control groups.
-
Signaling Pathways and Visualizations
Maytansinoid Mechanism of Action and Apoptosis Induction
Maytansinoids, including M24, exert their cytotoxic effect by targeting microtubules.[8] This leads to a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of maytansinoid-induced cell death.
Disruption of microtubule dynamics triggers a prolonged mitotic arrest, which in turn activates stress-associated signaling pathways, leading to the engagement of the apoptotic machinery.
Caption: Key pathways in microtubule inhibitor-induced apoptosis.
Experimental Workflow for Bystander Effect Assessment
The following diagram illustrates the workflow for evaluating the bystander effect of a Maytansine M24 ADC.
Caption: Workflow for in vitro and in vivo bystander effect assays.
Conclusion
References
- 1. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. REGN5093-M114: can an antibody-drug conjugate overcome the challenge of resistance to epidermal growth factor receptor and mesenchymal epithelial transition tyrosine kinase inhibitors in non-small cell lung cancer? - Dardare - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. adcreview.com [adcreview.com]
- 8. Facebook [cancer.gov]
- 9. Preclinical Study of a Biparatopic METxMET Antibody-Drug Conjugate, REGN5093-M114, Overcomes MET-driven Acquired Resistance to EGFR TKIs in EGFR-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Biparatopic Antibody-Drug Conjugate to Treat MET-Expressing Cancers, Including Those that Are Unresponsive to MET Pathway Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. REGN5093-M114 for Non-Small Cell Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for CD24-Targeted ADCs
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an in-depth comparison of cleavable and non-cleavable linkers in the context of ADCs targeting CD24, a promising cancer antigen overexpressed in a variety of solid tumors.
The therapeutic efficacy of an ADC hinges on the synergistic action of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker's role is far from passive; it dictates the stability of the ADC in circulation and the mechanism of payload release at the tumor site. The decision between a cleavable and a non-cleavable linker has profound implications for an ADC's potency, safety profile, and overall therapeutic window. This guide will delve into the mechanisms, performance data, and experimental considerations for both linker types in the development of CD24-targeted ADCs.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell. | Proteolytic degradation of the antibody backbone within the lysosome. |
| Payload Form | Released in its native, potent form. | Released as an amino acid-linker-payload adduct. |
| Bystander Effect | Often potent, as the released payload can diffuse and kill neighboring antigen-negative tumor cells. | Generally limited, as the charged payload-adduct has poor membrane permeability. |
| Plasma Stability | Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity. | Typically exhibit higher plasma stability, leading to a more favorable safety profile.[1][2] |
| Dependence on Target Biology | Less dependent on lysosomal degradation for payload release. | Highly dependent on ADC internalization and lysosomal trafficking for activation.[1][2] |
| Examples for CD24 ADCs | Pt(IV)-mediated bioorthogonal self-cleavable linker, disulfide linkers.[3][4][5] | Preclinical data for CD24-specific non-cleavable linker ADCs is currently limited in publicly available literature. |
The Inner Workings: Mechanisms of Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in how they liberate their cytotoxic cargo.
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to be stable in the bloodstream but to break apart under specific conditions prevalent in the tumor microenvironment or inside cancer cells.[6] This targeted release is achieved through several mechanisms:
-
Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (VC) peptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.
-
pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Linkers: Disulfide linkers are cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.
A novel approach in the context of CD24 ADCs involves a Pt(IV)-mediated bioorthogonal self-cleavable linker, which upon reduction in the tumor microenvironment, releases its payload.[3][4]
Non-Cleavable Linkers: Relying on Antibody Degradation
In contrast, non-cleavable linkers form a stable bond with the payload that is not susceptible to specific environmental triggers. The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC after it has been internalized and trafficked to the lysosome.[1][2] This process results in the liberation of a payload molecule still attached to the linker and a single amino acid from the antibody.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-CD24 antibody-nitric oxide donor conjugates bearing a self-bioorthogonal cleavable linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-CD24 Antibody-Nitric Oxide Conjugate Selectively and Potently Suppresses Hepatic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
In Vivo Efficacy of CD24-Targeted Antibody-Drug Conjugates Compared to Standard Cancer Therapies
A Comparative Analysis for Researchers and Drug Development Professionals
Note: Publicly available scientific literature does not contain information on an antibody-drug conjugate (ADC) specifically targeting a protein designated "M24." Based on the context of cancer therapy and ADC development, it is highly probable that "M24" is a proprietary or alternative designation for CD24 , a well-documented and promising target for cancer treatment. This guide, therefore, focuses on the in vivo efficacy of CD24-targeted ADCs and compares them with other relevant cancer therapies.
Introduction
CD24, a glycosylphosphatidylinositol-anchored protein, is overexpressed in a variety of solid tumors, including hepatocellular carcinoma (HCC) and bladder cancer, and its expression is often correlated with poor prognosis and metastasis.[1][2] This differential expression profile makes CD24 an attractive target for antibody-drug conjugates (ADCs), which are designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This guide provides a comparative overview of the in vivo efficacy of a preclinical CD24-targeted ADC against standard-of-care therapies for hepatocellular carcinoma and discusses the therapeutic landscape for bladder cancer where CD24 is also a relevant target.
Mechanism of Action: The CD24 Signaling Axis
CD24 has been identified as a key player in tumor immune evasion. It functions as a "don't eat me" signal by interacting with Siglec-10, an inhibitory receptor expressed on macrophages and other immune cells.[3][4][5][6] This interaction suppresses phagocytosis and allows cancer cells to escape immune surveillance. ADCs targeting CD24 can exert their anti-tumor effects through multiple mechanisms:
-
Targeted Payload Delivery: The ADC binds to CD24 on the tumor cell surface and is internalized. Once inside the cell, the cytotoxic payload is released, leading to cell death.
-
Disruption of Immune Evasion: By binding to CD24, the antibody component of the ADC can block the CD24-Siglec-10 interaction, potentially re-activating an anti-tumor immune response.
-
Bystander Effect: Some ADC payloads, upon release from the target cell, can diffuse into neighboring cancer cells and kill them, even if they have lower CD24 expression.
Below is a diagram illustrating the CD24-Siglec-10 signaling pathway and the proposed mechanism of action for a CD24-ADC.
Caption: CD24-ADC binds to CD24 on tumor cells, leading to payload delivery and apoptosis, while also blocking the CD24-Siglec-10 immune inhibitory pathway.
In Vivo Efficacy Comparison: Hepatocellular Carcinoma (HCC)
CD24-ADC: G7mAb-DOX
A preclinical study investigated the efficacy of a CD24-targeted ADC, G7mAb-DOX, in a nude mouse xenograft model of human hepatocellular carcinoma (Huh7 cells).[1][7][8] G7mAb is a monoclonal antibody targeting CD24, and DOX is the cytotoxic payload doxorubicin (B1662922).
Comparator: Sorafenib
Sorafenib is a multi-kinase inhibitor and a standard first-line systemic therapy for advanced HCC.[9][10][11] Its efficacy has been evaluated in numerous preclinical xenograft models.
Quantitative Data Summary
| Therapy | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Survival Outcome | Reference |
| G7mAb-DOX (CD24-ADC) | Huh7 HCC Xenograft | 0.1 mg/kg (DOX equivalent) | 45.17% | Significantly prolonged survival compared to control and DOX alone | [7] |
| Doxorubicin (DOX) | Huh7 HCC Xenograft | 0.1 mg/kg | 39.19% | - | [7] |
| G7mAb (Naked Antibody) | Huh7 HCC Xenograft | 10 mg/kg | 12.01% | - | [7] |
| Sorafenib | Huh-7 HCC Xenograft | 40 mg/kg | Significant inhibition of tumor growth | - | [12] |
| Sorafenib | H129 Hepatoma Model | 30 mg/kg | Significant tumor growth inhibition | Median survival of 33 days vs. 28 days for vehicle | [9] |
Note: Direct comparison of TGI percentages between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
-
Animal Model: Female BALB/c nude mice (6 weeks old).
-
Cell Line: Human hepatocellular carcinoma cell line Huh7.
-
Tumor Implantation: 5 x 10^6 Huh7 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups:
-
Saline (Control)
-
G7mAb-DOX (ADC)
-
Doxorubicin (Payload alone)
-
G7mAb (Naked antibody)
-
-
Dosing Regimen: Treatments were administered intravenously when tumors reached a volume of approximately 100-150 mm³.
-
Endpoint: Tumor volumes were measured every 3 days. Mice were euthanized when tumors reached 2000 mm³. Overall survival was monitored.
Caption: Workflow for the in vivo assessment of G7mAb-DOX efficacy in an HCC xenograft model.
-
Animal Model: Nude mice.
-
Cell Line: Human hepatocellular carcinoma cell lines (e.g., Huh-7, H129).
-
Tumor Implantation: Subcutaneous or orthotopic implantation of HCC cells.
-
Treatment Groups:
-
Vehicle (Control)
-
Sorafenib
-
-
Dosing Regimen: Daily oral administration of sorafenib.
-
Endpoint: Tumor growth inhibition and/or overall survival.
In Vivo Efficacy Comparison: Bladder Cancer
While CD24 is a confirmed therapeutic target in bladder cancer, and its expression is associated with metastasis, publicly available literature did not provide specific in vivo efficacy data for a CD24-targeted ADC in a bladder cancer model at the time of this review.[2][10] However, for comparative purposes, the efficacy of the standard-of-care chemotherapy for advanced bladder cancer is presented below.
Comparator: Gemcitabine (B846) and Cisplatin (B142131)
The combination of gemcitabine and cisplatin is a standard first-line chemotherapy regimen for locally advanced and metastatic bladder cancer.[13][14][15]
Quantitative Data Summary
| Therapy | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Survival Outcome | Reference |
| Gemcitabine + Cisplatin | T24 Bladder Cancer Xenograft | Gemcitabine: 6 mg/mouse; Cisplatin: 0.12 mg/mouse | Significantly suppressed tumor growth compared to control | - | [13] |
| Gemcitabine + Cisplatin Nanoparticles | UMUC3 Bladder Carcinoma Xenograft | Gemcitabine: 16 mg/kg; Cisplatin: 1.6 mg/kg | Enhanced tumor growth inhibition compared to free drugs | - | [16] |
Experimental Protocols
-
Animal Model: Nude mice.
-
Cell Line: Human bladder cancer cell line T24.
-
Tumor Implantation: Subcutaneous injection of T24 cells.
-
Treatment Groups:
-
Saline (Control)
-
Gemcitabine + Cisplatin
-
-
Dosing Regimen: Gemcitabine administered on day 2 and cisplatin on day 3 of the treatment cycle.
-
Endpoint: Tumor regrowth delay.
Conclusion
The preclinical data for the CD24-targeted ADC, G7mAb-DOX, in hepatocellular carcinoma models demonstrate its potential to suppress tumor growth and improve survival, showing favorable efficacy compared to the payload alone.[1][7] When compared to the standard-of-care therapy, sorafenib, the CD24-ADC approach offers a targeted mechanism that could translate to improved efficacy and reduced off-target toxicities, although direct head-to-head in vivo studies are needed for a definitive comparison.
In bladder cancer, CD24 is a clinically relevant target, but the development and in vivo testing of CD24-ADCs are less documented in the public domain. The established efficacy of standard chemotherapy regimens like gemcitabine and cisplatin sets a benchmark for future novel therapies, including potential CD24-ADCs.
Further research into CD24-targeted ADCs is warranted to fully elucidate their therapeutic potential across various solid tumors. Key areas for future investigation include optimizing the payload and linker chemistry, exploring combination therapies, and identifying predictive biomarkers for patient stratification.
References
- 1. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD24 offers a therapeutic target for control of bladder cancer metastasis based on a requirement for lung colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Checkpoint CD24 function on tumor and immunotherapy [frontiersin.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Systemic therapy for advanced hepatocellular carcinoma: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,25D3 enhances antitumor activity of gemcitabine and cisplatin in human bladder cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Efficacy of Combined Gemcitabine/Cisplatin Chemotherapy for Locally Advanced or Metastatic Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Maytansine Derivative M24: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like the Maytansine derivative M24 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every novel derivative may not be readily available, a thorough understanding of the chemical nature of maytansinoids, combined with established procedures for cytotoxic waste, provides a robust framework for safe operational and disposal plans. This guide offers essential, immediate safety and logistical information, including detailed procedural guidance for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to the standard safety protocols for handling highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent accidental exposure. This includes, but is not limited to:
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Gloves: Double gloving with nitrile gloves is recommended.
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Lab Coat: A dedicated, disposable lab coat should be used.
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Eye Protection: Chemical splash goggles and a face shield are essential.
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Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.
Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the affected area.
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Evacuate: Clear the immediate area of all personnel.
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Isolate: Secure the area to prevent unauthorized entry.
-
Decontaminate: Use a prepared decontamination solution (see below) to neutralize the spilled material. Absorb the spill with chemically inert material and place it in a labeled hazardous waste container.
-
Clean: Thoroughly clean the spill area with the decontamination solution, followed by a standard laboratory detergent, and finally, rinse with water.
Chemical Inactivation and Disposal Procedures
Given the absence of a specific, validated disposal protocol for this compound, a chemical inactivation approach based on the known reactivity of the maytansinoid class of compounds is recommended. Maytansinoids are known to be susceptible to degradation through hydrolysis of the C-3 ester side chain and oxidation. Therefore, treatment with a strong oxidizing agent like sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) is a viable method for rendering the compound inactive.
Recommended Chemical Inactivation Protocol
This protocol is designed to chemically degrade the cytotoxic maytansinoid structure, significantly reducing its hazard profile before final disposal.
Method 1: Sodium Hypochlorite (Bleach) Inactivation
Sodium hypochlorite is a readily available and effective oxidizing agent for the degradation of many cytotoxic drugs.
Experimental Protocol:
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Preparation of Inactivation Solution: Prepare a fresh solution of sodium hypochlorite with a final concentration of at least 5% available chlorine. Commercial bleach solutions can be used, but their concentration should be verified.
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Treatment of Liquid Waste: For liquid waste containing this compound (e.g., cell culture media, chromatography eluents), add the sodium hypochlorite solution to achieve a final concentration of at least 2.5% available chlorine. The volume of bleach added should be at least equal to the volume of the waste.
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Reaction Time and Conditions: Allow the mixture to react for a minimum of 12 hours at room temperature with occasional stirring. Ensure the reaction is performed in a well-ventilated fume hood.
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Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess sodium hypochlorite by adding a sodium bisulfite or sodium thiosulfate (B1220275) solution until the oxidizing activity is quenched (test with potassium iodide-starch paper).
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Final Disposal: The neutralized solution can then be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Method 2: Potassium Permanganate Inactivation
Potassium permanganate is a powerful oxidizing agent that can be used for the degradation of a wide range of organic compounds.
Experimental Protocol:
-
Preparation of Inactivation Solution: Prepare a 0.1 M solution of potassium permanganate (KMnO₄) in 1 M sulfuric acid (H₂SO₄). This should be done with extreme caution under a fume hood.
-
Treatment of Liquid Waste: Slowly add the acidic potassium permanganate solution to the liquid waste containing this compound. A color change from purple to brown/colorless indicates the consumption of the permanganate. Add the solution until the purple color persists for at least 30 minutes, indicating an excess of the oxidizing agent.
-
Reaction Time and Conditions: Allow the reaction to proceed for at least 4 hours at room temperature with continuous stirring in a fume hood.
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Quenching: Quench the excess potassium permanganate by carefully adding a reducing agent such as sodium bisulfite or oxalic acid until the purple color disappears.
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Final Disposal: The resulting solution, containing manganese salts, should be treated as hazardous heavy metal waste and disposed of according to institutional and regulatory guidelines.
Quantitative Data Summary for Chemical Inactivation
| Parameter | Method 1: Sodium Hypochlorite | Method 2: Potassium Permanganate |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) | Potassium Permanganate (KMnO₄) in Sulfuric Acid |
| Working Concentration | ≥ 5% available chlorine | 0.1 M KMnO₄ in 1 M H₂SO₄ |
| Final Concentration in Waste | ≥ 2.5% available chlorine | Excess (persistent purple color) |
| Reaction Time | ≥ 12 hours | ≥ 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Quenching Agent | Sodium Bisulfite or Sodium Thiosulfate | Sodium Bisulfite or Oxalic Acid |
Disposal of Contaminated Solid Waste
All solid waste that has come into contact with this compound, including PPE, labware, and spill cleanup materials, must be treated as hazardous cytotoxic waste.
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Segregation: Collect all contaminated solid waste in clearly labeled, leak-proof, and puncture-resistant containers.
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Decontamination of Surfaces: Before disposal, decontaminate the surfaces of containers and equipment that have been in contact with the maytansinoid. A 5% sodium hypochlorite solution can be used for this purpose, followed by wiping with 70% ethanol.
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Incineration: The primary and recommended method for the final disposal of solid cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.
Visualizing the Disposal Workflow
To provide a clear, step-by-step overview of the disposal process, the following workflow diagram has been generated.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with highly potent maytansinoid derivatives, ensuring the well-being of personnel and the protection of the environment. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
